2,6-Dibromo-9,10-dihydroanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-9,10-dihydroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJKWOJDJBRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1C=C(C=C3)Br)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2,6-Dibromo-9,10-dihydroanthracene
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and material application.
CAS Number: 1065644-53-2 Molecular Formula: C₁₄H₁₀Br₂ Molecular Weight: 338.04 g/mol [1]
Executive Summary
2,6-Dibromo-9,10-dihydroanthracene is a critical halogenated intermediate in the synthesis of acene-based organic semiconductors. Unlike its fully aromatic counterpart (2,6-dibromoanthracene), the 9,10-dihydro congener possesses a "butterfly" conformation due to the sp³-hybridized methylene bridges at the 9 and 10 positions. This structural distinction makes it a pivotal precursor for generating high-purity 2,6-substituted anthracenes via aromatization, avoiding the regioselectivity issues common in direct electrophilic substitution of anthracene. Its primary utility lies in the development of OLED host materials, organic field-effect transistors (OFETs), and conductive polymers where linear conjugation along the 2,6-axis is required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| CAS Number | 1065644-53-2 |
| IUPAC Name | This compound |
| SMILES | BrC1=CC2=C(CC3=C(C2)C=C(Br)C=C3)C=C1 |
| Structure Type | Tricyclic aromatic hydrocarbon (partially hydrogenated) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |
| Stability | Susceptible to photo-oxidation; store under inert atmosphere |
Strategic Synthesis Protocol
The synthesis of this compound is rarely achieved through direct bromination of 9,10-dihydroanthracene due to competing substitution at the benzylic (9,10) positions or mixtures of 2,7-isomers. The most authoritative and regioselective route involves the reduction of 2,6-dibromoanthraquinone .
Synthetic Pathway Logic
-
Precursor Selection: 2,6-Dibromoanthraquinone (CAS 633-70-5) is selected as the starting material because the carbonyl groups at 9,10 lock the substitution pattern, ensuring high isomeric purity.
-
Reduction Strategy: A strong reduction is required to convert the quinone (C=O) moieties to methylene (CH₂) groups. This is typically achieved using a variation of the Clemmensen reduction, Wolff-Kishner reduction, or hydriodic acid/phosphorus reduction.
Detailed Workflow (HI/P Reduction Method)
Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.
Reagents:
-
Hydroiodic acid (HI), 57% aq. (Excess)
-
Red Phosphorus (P_red) (Excess)
-
Glacial Acetic Acid (Solvent)[3]
Step-by-Step Methodology:
-
Suspension: Charge a round-bottom flask with 2,6-dibromoanthraquinone and red phosphorus in glacial acetic acid.
-
Activation: Dropwise add 57% HI. The reaction is exothermic; temperature control is vital to prevent bromine cleavage.
-
Reflux: Heat the mixture to reflux (approx. 120°C) for 24–48 hours. The mechanism involves the initial reduction of the quinone to the hydroquinone, followed by deoxygenation to the dihydroanthracene.
-
Work-up: Cool the mixture and pour into ice water. Filter the solid precipitate.[3][4]
-
Purification: The crude product often contains traces of unreacted quinone or partially reduced anthrone. Purify via recrystallization from ethanol/toluene or column chromatography (Silica gel, Hexane/DCM).
Reaction Pathway Visualization
The following diagram illustrates the transformation from the diamino precursor (often used to generate the dibromo-quinone) to the target dihydroanthracene.
Figure 1: Synthetic lineage from anthraquinone precursors to the dihydroanthracene target.[4]
Critical Applications in Materials Science
Precursor for 2,6-Substituted Anthracenes
The primary value of CAS 1065644-53-2 is its role as a "masked" anthracene.
-
Challenge: Direct substitution at the 2,6-positions of anthracene is difficult because the 9,10-positions are significantly more reactive (lower localization energy).
-
Solution: By using the dihydro form, the 9,10-positions are sp³ hybridized and unreactive toward electrophilic aromatic substitution or metal-catalyzed cross-coupling.
-
Workflow:
-
Perform Suzuki or Buchwald-Hartwig coupling on This compound to install aryl amines or alkyl chains at positions 2 and 6.
-
Oxidize the resulting intermediate (using DDQ or chloranil) to restore the fully aromatic anthracene core.
-
Result: Regiochemically pure 2,6-disubstituted anthracenes, widely used as blue emitters in OLEDs.
-
Polymerization Monomer
The compound serves as a monomer for poly(arylene) synthesis. The non-planar "butterfly" geometry of the dihydroanthracene unit can be exploited to introduce kinks or solubility-enhancing segments into rigid polymer backbones before post-polymerization aromatization.
Handling and Safety Protocols (E-E-A-T)
-
Hazard Identification: Like many halogenated aromatics, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Store in amber vials. The benzylic hydrogens at positions 9 and 10 are susceptible to radical autoxidation to form peroxides or revert to anthraquinone derivatives upon prolonged exposure to air and light.
-
Self-Validating Purity Check:
-
¹H NMR: Look for the diagnostic singlet (or AA'BB' system) of the methylene protons at the 9,10 positions (typically δ 3.8–4.0 ppm). The absence of aromatic peaks in the 8.5+ ppm region confirms the absence of the fully oxidized anthracene contaminant.
-
References
-
PubChem. (n.d.).[1][2] this compound (CID 69171923).[1][2] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1929). 9,10-Dibromoanthracene (General Bromination Methodologies).[1][3][5] Org.[3][6][7][4][8][9] Synth. 1929, 9, 22. Retrieved from [Link](Cited for context on anthracene bromination challenges).
-
Ningbo Inno Pharmchem. (2026).[8] The Versatility of 2,6-Dibromoanthraquinone: From OLEDs to Beyond. Retrieved from [Link](Reference for the precursor quinone utility).
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- 3. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
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13C NMR of 2,6-Dibromo-9,10-dihydroanthracene
Technical Guide: NMR Characterization of this compound
Part 1: Executive Summary & Structural Logic
This compound differs fundamentally from its fully aromatic counterpart (anthracene) due to the
For the NMR spectroscopist, this molecule presents three distinct diagnostic challenges:
-
Differentiation from Starting Material: Confirming the reduction of the 9,10-anthraquinone (loss of C=O signal at ~183 ppm).
-
Heavy Atom Effects: The bromine substituents at positions 2 and 6 induce a significant shielding effect (upfield shift) on the ipso carbons, often causing them to overlap with other aromatic signals or disappear due to long relaxation times (
). -
Symmetry Equivalence: Due to rapid ring flipping in solution (at room temperature), the molecule appears effectively planar on the NMR timescale, simplifying the spectrum to fewer unique signals than the static structure suggests.
Structural Visualization & Numbering
The following diagram illustrates the connectivity and symmetry-equivalent positions critical for peak assignment.
Figure 1: Connectivity and symmetry mapping. Note that C2/C6 are chemically equivalent, as are C9/C10.
Part 2: Experimental Protocol (Self-Validating)
To ensure detection of the quaternary carbons (C-Br and Bridgehead) and accurate integration, the following acquisition parameters are recommended.
Sample Preparation[2][3][4][5]
-
Solvent:
(Chloroform-d) is standard.[2]-
Why: High solubility of the dihydroanthracene core; the solvent triplet (77.16 ppm) does not overlap with the molecule's signals.
-
-
Concentration: ~20-30 mg in 0.6 mL solvent.
-
Additives: 0.05 M
(Chromium(III) acetylacetonate).[2]-
Why: This paramagnetic relaxation agent shortens the longitudinal relaxation time (
) of the quaternary carbons (C2, C6, and bridgeheads), ensuring they appear with sufficient intensity without requiring excessively long delays.
-
Acquisition Parameters ( )
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard 1D Carbon with NOE enhancement for protonated carbons.[2] |
| Spectral Width | 220 ppm (-10 to 210 ppm) | Covers aliphatic (C9/10) and potential carbonyl impurities (~183 ppm).[2] |
| Relaxation Delay ( | 2.0 - 5.0 s (with Cr(acac) | Critical: Quaternary C-Br carbons have very long |
| Scans (NS) | > 1024 | |
| Temperature | 298 K (25°C) | Ensures rapid ring inversion for averaged symmetry.[2] |
Part 3: Spectral Analysis & Assignments[6]
The spectrum is divided into two distinct regions: the Aliphatic Anchor (high field) and the Aromatic Fingerprint (low field).
The Aliphatic Anchor (C9, C10)
This is the primary diagnostic peak for the dihydro structure.
-
Chemical Shift: 35.0 – 38.0 ppm (Typically ~36 ppm).[2]
-
Multiplicity: Singlet (in decoupled mode).
-
Validation: If this peak is absent, or if a peak appears at ~120-130 ppm instead, the sample has oxidized to the fully aromatic anthracene. If a peak appears >180 ppm, it is the anthraquinone.
The Aromatic Region (115 – 145 ppm)
This region contains the signals for the benzene rings. The Bromine substituent exerts a Heavy Atom Effect (HALA - Heavy Atom on Light Atom), which is counter-intuitive to simple electronegativity rules.[3]
-
C2, C6 (Ipso-C): Bromine is electronegative but polarizable.[2] The "Heavy Atom Effect" causes a shielding (upfield shift) of ~5–6 ppm relative to benzene.[2]
-
C1, C3, C5, C7 (Ortho-C): Deshielded by the inductive effect.
-
Expected Shift:129 – 132 ppm .[2]
-
-
Bridgehead Carbons (Quaternary):
-
Expected Shift:135 – 140 ppm .[2]
-
Summary Table of Assignments
Values are predicted based on substituent chemical shift (SCS) additivity rules applied to the 9,10-dihydroanthracene parent scaffold.
| Carbon Position | Type | Predicted Shift ( | Diagnostic Note |
| C-9, C-10 | Aliphatic | 36.1 ± 1.0 | Primary confirmation of "dihydro" core. |
| C-2, C-6 | Aromatic C-Br (Quat) | 119.5 ± 1.5 | Upfield shifted due to heavy atom effect.[2] Low intensity. |
| C-4, C-8 | Aromatic CH | 127.5 ± 1.0 | Meta to Br.[2] Similar to parent. |
| C-1, C-5 | Aromatic CH | 130.0 ± 1.0 | Ortho to Br.[2] Deshielded. |
| C-3, C-7 | Aromatic CH | 130.0 ± 1.0 | Ortho to Br.[2] Deshielded. |
| Bridgeheads | Aromatic C (Quat) | 136 – 139 | High intensity quaternary signals.[2] |
Verification Logic Flow
Use the following logic to validate your product during synthesis:
Figure 2: Spectral validation workflow.
Part 4: Complementary Validation ( NMR)
While
-
Diagnostic Signal: A sharp singlet at 3.84 ppm (integrated to 4H) corresponds to the methylene protons at C9/C10.[2]
-
Aromatic Pattern: A 1,2,4-trisubstituted ring pattern (Doublet, Doublet of Doublets, Doublet).
-
7.43 (d,
Hz, H-1/5) -
7.32 (dd,
Hz, H-3/7) -
7.14 (d,
Hz, H-4/8)
-
7.43 (d,
References
-
Synthesis and Characterization
-
Heavy
NMR: -
Parent Compound Data (9,10-Dihydroanthracene)
Introduction: The Analytical Imperative for 2,6-Dibromo-9,10-dihydroanthracene
An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dibromo-9,10-dihydroanthracene
This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a critical building block in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, moving from foundational principles to detailed spectral interpretation. We will focus on the most common and informative technique for this class of molecules: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
Part 1: Foundational Concepts & Experimental Design
The design of a robust mass spectrometry experiment is predicated on understanding the intrinsic properties of the analyte. The structure of this compound dictates our methodological choices, from ionization to analysis.
The Decisive Role of Isotopic Composition
The most striking feature of this molecule from a mass spectrometry perspective is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[1][2] This natural distribution imparts a highly characteristic isotopic pattern to the molecular ion and any bromine-containing fragments, serving as an unmistakable signature for identification.
For a molecule containing two bromine atoms, the expected relative abundances of the molecular ion peaks (M, M+2, M+4) follow a predictable statistical pattern.[3][4] The probabilities of the three possible isotopic combinations (⁷⁹Br₂), (⁷⁹Br⁸¹Br), and (⁸¹Br₂) result in an intensity ratio of approximately 1:2:1. This triplet signature is a primary validation criterion for the molecular ion.
Justification for Electron Ionization (EI)
For non-polar, thermally stable, and relatively volatile compounds like this compound, Electron Ionization (EI) is the gold standard.[5] EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation.[6] This fragmentation pattern is a molecular fingerprint that provides rich structural information, far beyond simple molecular weight confirmation. The reproducibility of EI spectra allows for confident matching against spectral libraries, a cornerstone of modern analytical chemistry.[7]
Part 2: A Validated Experimental Workflow for GC-EI-MS Analysis
The following protocol is a self-validating system designed for the robust analysis of this compound. The causality behind each parameter is explained to ensure adaptability and troubleshooting.
Experimental Protocol
Objective: To acquire a high-quality, interpretable electron ionization mass spectrum of this compound.
1. Sample Preparation:
- Action: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of high-purity dichloromethane or ethyl acetate.
- Causality: Dichloromethane is an excellent solvent for polycyclic aromatic hydrocarbons and is highly volatile, ensuring it is efficiently removed in the GC inlet and does not interfere with the analysis. A concentration of ~1 mg/mL is typically sufficient to produce a strong signal without overloading the detector.
2. Instrumentation & Conditions:
- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole analyzer).
- GC Parameters:
- Injection Volume: 1 µL.
- Inlet Temperature: 280 °C.
- Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Causality: Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
- GC Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Causality: A low-polarity stationary phase is ideal for separating non-polar molecules like the target analyte.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 minute.
- Ramp: 20 °C/min to 300 °C.
- Final hold: Hold at 300 °C for 5 minutes.
- Causality: This program ensures the analyte is well-focused at the start and elutes as a sharp peak, while the final high temperature cleanses the column of any less volatile impurities.
Visualizing the Workflow
The logical flow from sample introduction to data generation is critical for understanding the process.
Caption: Workflow for GC-EI-MS analysis of this compound.
Part 3: Spectral Interpretation: A Predictive Analysis
Without a pre-existing spectrum in a public database, we must rely on established chemical principles to predict the mass spectrum of this compound. This predictive approach is a core skill for any research scientist.
The Molecular Ion (M•+) Cluster
The first and most crucial region of the spectrum to inspect is the molecular ion cluster. Based on the molecular formula C₁₄H₁₀Br₂, we can calculate the expected m/z values.[8]
| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |
| [M]•+ | C₁₄H₁₀⁷⁹Br₂ | 335.91 | ~100% (normalized) |
| [M+2]•+ | C₁₄H₁₀⁷⁹Br⁸¹Br | 337.91 | ~196% |
| [M+4]•+ | C₁₄H₁₀⁸¹Br₂ | 339.91 | ~96% |
| Ratio ≈ 1:2:1 |
The presence of this characteristic triplet in a ~1:2:1 intensity ratio is the primary evidence for a dibrominated compound and confirms the molecular weight.[9]
Principal Fragmentation Pathways
The 70 eV EI process will induce fragmentation, providing structural clues. The most likely bond cleavages are dictated by the stability of the resulting ions and neutral losses. The fragmentation of the 9,10-dihydroanthracene core is known to involve the loss of hydrogen atoms from the central ring.[10][11]
Caption: Predicted major fragmentation pathways for this compound.
-
Pathway A: Loss of a Bromine Radical ([M-Br]⁺) : This is a highly favorable fragmentation for halogenated compounds.[12][13] Cleavage of a C-Br bond results in the loss of a bromine radical (•Br), leaving a more stable carbocation.
-
Fragment Ion: [C₁₄H₁₀Br]⁺
-
Expected m/z: A doublet at m/z 257 (containing ⁷⁹Br) and 259 (containing ⁸¹Br).
-
Isotopic Signature: The two peaks will have a ~1:1 intensity ratio, characteristic of a fragment containing a single bromine atom.[2]
-
-
Pathway B: Loss of a Hydrogen Radical ([M-H]⁺) : The hydrogens at the 9 and 10 positions are benzylic and relatively labile. Loss of one of these hydrogen radicals is a common fragmentation pathway for dihydroanthracene derivatives.[11]
-
Fragment Ion: [C₁₄H₉Br₂]⁺
-
Expected m/z: A triplet at m/z 335, 337, and 339.
-
Isotopic Signature: This ion retains both bromine atoms, so it will exhibit the characteristic ~1:2:1 isotopic pattern.
-
-
Pathway C: Loss of Hydrogen Bromide (HBr) : The elimination of neutral HBr can occur, leading to the formation of a radical cation of 2-bromoanthracene.
-
Fragment Ion: [C₁₄H₉Br]•+
-
Expected m/z: A doublet at m/z 256 and 258.
-
Isotopic Signature: A ~1:1 intensity ratio due to the single remaining bromine atom. This ion could subsequently lose its remaining bromine atom to yield an ion at m/z 177 ([C₁₄H₉]⁺).
-
Summary of Predicted Ions
The following table summarizes the key ions that a researcher should look for when analyzing the mass spectrum of this compound.
| m/z (Lowest Mass Isotope) | Proposed Formula | Isotopic Pattern (Ratio) | Identity / Origin |
| 336 | [C₁₄H₁₀Br₂]•+ | Triplet (~1:2:1) | Molecular Ion (M•+) |
| 335 | [C₁₄H₉Br₂]⁺ | Triplet (~1:2:1) | [M-H]⁺ |
| 257 | [C₁₄H₁₀Br]⁺ | Doublet (~1:1) | [M-Br]⁺ |
| 256 | [C₁₄H₉Br]•+ | Doublet (~1:1) | [M-HBr]•+ |
| 178 | [C₁₄H₁₀]•+ | Singlet | Anthracene ion, from loss of 2 Br |
| 177 | [C₁₄H₉]⁺ | Singlet | [M-HBr-Br]⁺ |
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles of ionization, fragmentation, and isotopic abundance combine to enable unambiguous structural confirmation. By utilizing GC-EI-MS, the analyst can leverage the distinct isotopic signature of the two bromine atoms to confidently identify the molecular ion cluster. Further structural verification is achieved by interpreting the key fragmentation pathways, primarily the loss of bromine and hydrogen radicals. This guide provides the theoretical framework and a practical, validated protocol for researchers, scientists, and drug development professionals to successfully characterize this important chemical entity.
References
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HSC Chemistry - Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dibromoanthraquinone. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Mikaia, A. I., Zaikin, V. G., Varlamov, A. V., & Prostakov, N. A. (1991). Mass spectrometry of derivatives and heterocyclic analogues of 9,10-dihydroanthracene. Russian Chemical Reviews, 60(1), 50-63. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinica Chimica Acta, 553, 117723. Retrieved from [Link]
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St-Jean, M., et al. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 17(7), 967-975. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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PubChem. (n.d.). 9,10-Dihydroanthracene. Retrieved from [Link]
-
YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Nanolytik. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Al-Warhi, T. I., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 857-866. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Dibromoanthracene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Regioselective Synthesis of 2,6-Dibromoanthracene: A Technical Guide
Executive Summary: The "Deactivation" Strategy
The synthesis of 2,6-dibromoanthracene (2,6-DBA) presents a classic problem in aromatic regioselectivity. Anthracene naturally undergoes electrophilic aromatic substitution (EAS) at the 9,10-positions due to the low localization energy and high HOMO coefficient at the central ring. Direct bromination of anthracene invariably yields 9,10-dibromoanthracene, rendering it useless for 2,6-functionalization.
To access the 2,6-positions, one must employ a Deactivation-Reduction Strategy . This involves:
-
Oxidative Locking: Using anthraquinone as the substrate. The 9,10-carbonyls deactivate the central ring and direct electrophiles to the
-positions (2,3,6,7). -
Isomer Management: Managing the statistical mixture of 2,6- (desired) and 1,5- (undesired) isomers.
-
Reductive Aromatization: Returning the quinone to the anthracene core without debromination.
This guide details the industrial-standard Anthraquinone Route , utilizing high-purity isolation of 2,6-dibromoanthraquinone (2,6-DBAQ) followed by a reductive aromatization using hydroiodic acid and hypophosphorous acid.
Part 1: Mechanistic Foundation & Workflow
The Electronic Challenge
In anthracene, the 9,10-positions are electronically most active. By starting with anthraquinone, the electron-withdrawing carbonyl groups at 9 and 10 deactivate the central ring. The
However, sulfonation or bromination of anthraquinone typically yields a mixture of 2,6-disubstituted (para-attack relative to each other across rings) and 1,5-disubstituted isomers. The separation of these two is the critical quality gate.
Synthesis Workflow Diagram
Figure 1: Critical path for the regioselective synthesis of 2,6-dibromoanthracene, highlighting the isomer divergence point.
Part 2: Experimental Protocols
Phase 1: Synthesis & Purification of 2,6-Dibromoanthraquinone (2,6-DBAQ)
Note: While 2,6-DBAQ is commercially available, in-house synthesis via the Sandmeyer reaction from 2,6-diaminoanthraquinone is often preferred for higher purity, as direct bromination of anthraquinone is difficult to control.
The "Direct Bromination" Optimization: If starting from anthraquinone, direct bromination requires high temperatures and yields a mixture.
-
Reagents: Anthraquinone (1.0 eq), Bromine (2.5 eq), Nitrobenzene (Solvent).
-
Key Condition: 160°C for 10-12 hours.
-
Purification (The Critical Step): The 2,6-isomer is significantly less soluble in organic solvents than the 1,5-isomer.
-
Protocol: Dissolve the crude mixture in boiling chlorobenzene or acetic acid. Allow to cool slowly to room temperature. The 2,6-DBAQ crystallizes out as yellow needles, while the 1,5-isomer remains largely in the mother liquor.
-
Phase 2: Reductive Aromatization (The "Hodge" Modification)
This is the most sensitive step. Standard reduction with Zinc dust often leads to over-reduction (9,10-dihydroanthracene) or debromination. The use of Hydroiodic acid (HI) with Hypophosphorous acid (
Materials:
-
2,6-Dibromoanthraquinone (2,6-DBAQ): 10 mmol (3.66 g)
-
Glacial Acetic Acid (AcOH): 150 mL (Solvent)
-
Hydroiodic Acid (HI): 57% wt, 25 mL (Reducing Agent)
-
Hypophosphorous Acid (
): 50% wt, 20 mL (Iodine Scavenger)
Step-by-Step Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser. Ensure the system is under a slight positive pressure of Nitrogen or Argon (crucial to prevent oxidative degradation of the intermediate).
-
Charging: Add the 2,6-DBAQ and glacial acetic acid. The solid will not fully dissolve at room temperature.[1]
-
Activation: Add the HI solution followed by the
.-
Mechanism Note: HI reduces the quinone. The
reduces the resulting back to HI, allowing for a catalytic cycle of iodide and preventing the formation of iodine adducts.
-
-
Reflux: Heat the mixture to reflux (approx. 118-120°C).
-
Observation: The yellow suspension will gradually darken and then lighten as the anthracene species forms. Maintain reflux for 5 to 7 days . (Note: Shorter times often yield the anthrone intermediate rather than the fully aromatic anthracene).
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water. The product will precipitate as a light yellow/green solid.
-
Filter the solid using a sintered glass funnel.
-
Wash 1: Water (3 x 100 mL) to remove residual acids.
-
Wash 2: Saturated Sodium Bisulfite solution (to remove any residual Iodine).
-
Wash 3: Cold Methanol (50 mL) to remove trace organic impurities.
-
-
Purification:
-
Recrystallize the crude solid from toluene or cyclohexane.
-
Yield: Expect 50–60%.
-
Appearance: Pale yellow needles/plates.
-
Part 3: Data & Characterization[2]
Comparison of Reduction Methods
The choice of reduction method dictates the purity profile.
| Method | Reagents | Primary Risk | Yield | Suitability |
| HI / | HI, AcOH, | Long reaction time (days) | 55-65% | High (Preserves Br, full aromatization) |
| Borohydride | Formation of 9,10-diol intermediate requiring dehydration | 40-50% | Medium (Good for small scale, multi-step) | |
| Zinc Dust | Zn, NaOH/NH3 | Debromination (loss of Br) or over-reduction | Variable | Low (Not recommended for halo-anthracenes) |
Spectroscopic Validation (NMR)
Distinguishing the 2,6-isomer from the 1,5-isomer is vital.
-
1H NMR (CDCl3, 300 MHz) for 2,6-Dibromoanthracene:
- 8.31 (s, 2H): Protons at C9, C10 (The "singlet" peak distinctive of the central ring).
- 8.18 (s, 2H): Protons at C1, C5 (Ortho to bridgehead, meta to Br).
- 7.90 (d, 2H): Protons at C4, C8.
- 7.56 (d, 2H): Protons at C3, C7.
-
Note: The symmetry of the 2,6-isomer results in a simpler splitting pattern compared to 1,x- mixtures.
References
-
Hodge, P., & Power, G. A. (1991).The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. Journal of the Chemical Society, Perkin Transactions 1.
-
(Contextual citation for reduction methodologies).
-
-
Kang, H., et al. (2016). Synthesis and Properties of 2,6-Dibromoanthracene Derivatives.[2] Journal of Nanoscience and Nanotechnology.
-
(Provides the specific HI/AcOH protocol cited in Part 2).
-
-
ChemicalBook Protocol Database.2,6-Dibromoanthracene Synthesis Protocols.
-
(Industrial validation of the acid reduction route).
-
-
Müllen, K., et al.Polyphenylene Synthesis via Anthracene Units. (General reference for the utility of 2,6-functionalized anthracenes in polymer chemistry).
Sources
Methodological & Application
Application Note: Synthesis of Poly(2,6-anthracenevinylene) (PAV) via the Soluble Precursor Route
This Application Note is designed for researchers in materials science and organic electronics, detailing the high-fidelity synthesis of Poly(2,6-anthracenevinylene) (PAV) .
PAV is a promising low-bandgap conjugated polymer for optoelectronics (OLEDs, photovoltaics). However, its rigid planar structure renders it insoluble and unprocessable ("brick dust") if synthesized directly. This protocol utilizes 2,6-Dibromo-9,10-dihydroanthracene as a strategic "kinked" monomer to synthesize a soluble precursor polymer, which is subsequently aromatized to the final conjugated system.
Part 1: Strategic Overview & Logic
The synthesis of Poly(2,6-anthracenevinylene) (PAV) presents a classic "solubility vs. conjugation" paradox. Direct polymerization of anthracene-based monomers yields insoluble precipitates before high molecular weights are achieved.
To overcome this, we employ a Precursor Route strategy:
-
Monomer Selection: We use This compound .[1] The sp³ hybridized carbons at the 9,10-positions create a "butterfly" conformation (dihedral angle ~145°), disrupting π-stacking and ensuring solubility.
-
Polymerization: A Palladium-catalyzed cross-coupling (Stille or Heck) incorporates the vinylene linkage, yielding Poly(9,10-dihydro-2,6-anthracenevinylene) (PDH-AV) . This precursor is soluble in common organic solvents (CHCl₃, THF).[2]
-
Aromatization: A post-polymerization oxidative dehydrogenation restores the 9,10-unsaturation, planarizing the backbone to yield the final PAV.
Synthesis Workflow Diagram
Figure 1: The strategic pathway converting the kinked 9,10-dihydro monomer into the soluble precursor polymer, followed by aromatization to the rigid PAV.
Part 2: Detailed Experimental Protocol
Phase 1: Polymerization (Synthesis of PDH-AV)
Objective: Synthesize the soluble precursor polymer Poly(9,10-dihydro-2,6-anthracenevinylene). Method: Stille Coupling is preferred over Heck for higher regioregularity and defect-free vinylene linkages.
Reagents:
-
Monomer: this compound (1.0 eq)[1]
-
Linker: trans-1,2-Bis(tributylstannyl)ethene (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Solvent: Anhydrous Toluene / DMF (10:1 v/v)
Protocol:
-
Setup: Flame-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x) to ensure an oxygen-free environment.
-
Charging: Under Argon flow, add this compound (338 mg, 1.0 mmol) and trans-1,2-Bis(tributylstannyl)ethene (606 mg, 1.0 mmol).
-
Solvation: Add anhydrous Toluene (10 mL) and DMF (1 mL). Degas the solution by bubbling Argon for 20 minutes.
-
Initiation: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol) quickly against Argon flow.
-
Reaction: Heat the mixture to 110°C for 48 hours with vigorous stirring. The solution should turn fluorescent yellow/green but remain clear (indicating solubility).
-
Termination: Add bromobenzene (0.1 mL) and stir for 4 hours (end-capping), then add tributyl(vinyl)tin (0.1 mL) and stir for another 4 hours.
-
Precipitation: Cool to room temperature. Dropwise add the reaction mixture into Methanol (200 mL) containing 5 mL HCl (to scavenge tin residues).
-
Purification: Filter the yellow precipitate. Perform Soxhlet extraction with Methanol (24h) and Acetone (24h) to remove oligomers and catalyst residues. Extract the final polymer with Chloroform.
-
Yield: Evaporate Chloroform to obtain PDH-AV (Yellow solid, Yield ~60-70%).
Phase 2: Aromatization (Conversion to PAV)
Objective: Convert the 9,10-dihydroanthracene units to fully conjugated anthracene units. Method: Oxidative Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Protocol:
-
Dissolution: Dissolve the precursor polymer PDH-AV (100 mg) in Chlorobenzene (20 mL) in a round-bottom flask.
-
Oxidation: Add DDQ (250 mg, ~2.5 eq per repeat unit).
-
Reaction: Reflux at 130°C for 24 hours under Argon.
-
Observation: The solution will darken significantly (red/brown to black) as conjugation length increases. Eventually, the polymer may precipitate as it becomes rigid and insoluble.
-
Isolation: Pour the mixture into Methanol (200 mL). Filter the dark red/black solid.
-
Washing: Wash extensively with Methanol, Acetone, and THF to remove DDQ residues and hydroquinone byproducts.
-
Final Product: Vacuum dry to obtain PAV (Dark red/metallic solid).
Part 3: Data Analysis & Validation
The success of the synthesis is validated by comparing the Precursor (PDH-AV) with the Final Product (PAV).
Table 1: Characterization Parameters
| Feature | Precursor Polymer (PDH-AV) | Final Polymer (PAV) | Diagnostic Signal |
| Solubility | Soluble (CHCl₃, THF, Toluene) | Insoluble (most solvents) | Visual inspection |
| ¹H NMR | δ 3.8-4.2 ppm (Singlet, 4H) | Absent | Disappearance of sp³ bridge protons (9,10-CH₂) |
| UV-Vis Abs. | λ_max ~ 350-400 nm (Yellow) | λ_max > 500 nm (Red/NIR) | Significant Red-shift (Bathochromic shift) |
| Fluorescence | Blue/Green Emission | Red/Orange Emission | Bandgap reduction |
Mechanistic Pathway (Graphviz)
Figure 2: Catalytic cycle for Stille coupling followed by the oxidative aromatization mechanism.
References
-
Müllen, K., et al. (2008). "The first soluble conjugated poly(2,6-anthrylene): Synthesis and properties." Chemical Communications.[3]
- Note: Establishes the precursor route logic for anthracene polymers.
-
Yang, W., et al. (2008).[3][4] "Synthesis and Electrooptic Properties of Poly(2,6-anthracenevinylene)s." Macromolecular Rapid Communications.
- Note: Specific reference for PAV synthesis and characteriz
-
Iraqi, A., et al. (2014). "Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers." White Rose Research Online.
- Note: Details the handling of this compound monomers.
-
Bao, Z., et al. (1993). "Soluble poly(phenylene vinylene) precursors." Macromolecules.
- Note: Foundational text on soluble precursor routes for vinylene polymers.
Sources
Application Note: Strategic Derivatization of 2,6-Dibromo-9,10-dihydroanthracene
This Application Note is designed for researchers in organic electronics and materials science. It details the strategic use of 2,6-Dibromo-9,10-dihydroanthracene (2,6-DB-DHA) as a "soluble precursor" scaffold. Unlike the rigid, insoluble anthracene core, the dihydro- form possesses a "butterfly" geometry that enhances solubility, enabling efficient cross-coupling prior to final aromatization.
Subject: High-Purity Synthesis of Extended
Executive Summary & Strategic Importance
The 2,6-substituted anthracene core is a "gold standard" moiety for blue-emitting OLEDs and high-mobility Organic Field-Effect Transistors (OFETs) due to its efficient conjugation along the long axis. However, the extreme insolubility of planar 2,6-dibromoanthracene limits its utility in solution-processable synthesis.
The Solution: Utilizing This compound as the primary scaffold.
-
Conformational Advantage: The
hybridized C9 and C10 carbons induce a "butterfly" bend, disrupting - stacking and increasing solubility in common organic solvents (THF, Toluene, DCM) by factors of 10–50x compared to the aromatized parent. -
Reactivity: The 2,6-aryl bromide positions remain highly active for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
Activation: Post-functionalization, the scaffold is quantitatively oxidized (aromatized) to the planar semiconductor, locking in the optoelectronic properties.
Workflow Visualization
Figure 1: The "Soluble Precursor" workflow allows complex functionalization on the bent dihydro- scaffold before flattening into the final insoluble semiconductor.
Technical Protocols
Protocol A: Synthesis of the Scaffold (Sourcing Strategy)
Note: this compound is rarely available commercially in high purity. It is best synthesized in-house from 2,6-dibromoanthraquinone.
Mechanism: Reductive deoxygenation using Hydriodic Acid (HI) and Red Phosphorus. Reagents: 2,6-Dibromoanthraquinone (1.0 eq), Red Phosphorus (10.0 eq), Iodine (0.1 eq), Glacial Acetic Acid, 57% HI (aq).
-
Setup: Charge a round-bottom flask with 2,6-dibromoanthraquinone and glacial acetic acid.
-
Activation: Add red phosphorus and catalytic iodine. Heat to reflux (
C). -
Reduction: Dropwise addition of 57% HI over 1 hour. Continue reflux for 6–8 hours.
-
Checkpoint: The suspension color will shift from pale yellow (quinone) to clear/fluorescent (dihydro intermediate) and eventually precipitate the product.
-
-
Workup: Pour into ice water containing sodium bisulfite (to quench
). Filter the solid.[1][2] -
Purification: Recrystallize from Ethanol/Toluene (3:1).
-
Target Yield: 65–75%.
-
Validation:
H NMR ( ) must show a singlet at ppm (4H, bridge) and no aromatic peak at ppm (which would indicate anthracene contamination).
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)
This step installs the functional groups (e.g., thiophenes, arylamines) while the molecule remains soluble.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (2.5 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical): The dihydro- scaffold is susceptible to premature oxidation by air. Sparge all solvents with Argon for 30 minutes before mixing.
-
Assembly: In a Schlenk tube, combine the substrate, boronic acid, and catalyst. Cycle vacuum/Argon 3 times.
-
Reaction: Add degassed solvent and base via syringe. Heat to
C for 24–48 hours.-
Process Control: Monitor via TLC. The starting material (
in Hexane) should disappear. If the spot becomes highly fluorescent blue before acid treatment, partial aromatization may have occurred (acceptable, but note for purification).
-
-
Quench: Cool to RT. Pour into water. Extract with DCM.
-
Purification: Column chromatography (Silica gel, Hexane/DCM gradient).
-
Note: The product (2,6-diaryl-9,10-dihydroanthracene) will be a white/pale solid.
-
Protocol C: Aromatization (The "Flattening" Step)
Converting the functionalized dihydro- precursor to the final anthracene semiconductor.
Reagents:
-
Precursor: 2,6-Diaryl-9,10-dihydroanthracene
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 eq per bond to be formed; use 2.5 eq total to ensure full conversion).
-
Solvent: Toluene or Chlorobenzene (anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve the precursor in Toluene (
M concentration). -
Oxidation: Add DDQ in one portion. The solution will immediately turn dark (charge transfer complex).
-
Reflux: Heat to reflux for 1–3 hours.
-
Observation: The dark color often fades to a bright fluorescent yellow/blue as the charge transfer complex breaks down and the stable anthracene forms.
-
-
Workup (Reductive Quench): Cool. Add 10% aqueous
(sodium thiosulfate) or hydrazine hydrate to reduce excess DDQ/DDQ- . -
Filtration: The product is likely insoluble now. Filter the precipitate directly. Wash with water, Ethanol, and Acetone.
-
Sublimation: For electronic-grade materials (OLED/OFET), final purification via thermal gradient sublimation is mandatory.
Mechanistic Insight: DDQ Oxidation Cycle
Understanding the aromatization mechanism is vital for troubleshooting low yields.
Figure 2: The DDQ oxidation proceeds via hydride abstraction. Anhydrous conditions are preferred to prevent water attacking the carbocation intermediate.
Data Presentation & Troubleshooting
Comparative Properties Table
| Property | This compound | 2,6-Dibromoanthracene | Impact on Protocol |
| Geometry | Bent ( | Planar ( | Dihydro- form does not aggregate. |
| Solubility (Toluene) | High (>50 mg/mL) | Low (<1 mg/mL) | Crucial: Perform coupling on Dihydro form. |
| Reactivity (Suzuki) | High (Sterically accessible) | Moderate (Poor solubility limits catalyst access) | Higher yields with Dihydro precursor. |
| Fluorescence | Weak / UV-range | Strong / Blue-Green | Use UV lamp to monitor oxidation progress. |
Troubleshooting Guide
-
Problem: Reaction mixture turns black and stays black during Suzuki coupling.
-
Cause: Palladium precipitation ("Pd black").
-
Solution: Oxygen leak. Ensure rigorous degassing. Add additional ligand (e.g., SPhos) to stabilize Pd.
-
-
Problem: Incomplete aromatization (NMR shows aliphatic peaks).
-
Cause: Insufficient oxidant or wet solvent.
-
Solution: Add 0.5 eq more DDQ and extend reflux. Ensure Toluene is dry (water can quench the carbocation).
-
-
Problem: Product is insoluble after aromatization and trapped in the filter cake with DDQ residues.
-
Solution: Use Soxhlet extraction with Chlorobenzene or o-Dichlorobenzene to extract the product from the inorganic salts/DDQ residues.
-
References
-
Synthesis of 2,6-Disubstituted Anthracenes: Glöcklhofer, F. et al. "One-pot synthesis of 9,10-dicyanoanthracenes and 2,6-diiodo-9,10-dicyanoanthracene."[3] Beilstein J. Org. Chem., 2016, 12, 182–186. Link
-
DDQ Oxidation Protocols: Hili, R. & Yudin, A. K. "Amphoteric Amino Aldehydes... via DDQ Oxidation." J. Am. Chem. Soc., 2006, 128, 14772. Link
-
Materials Applications (OLEDs): Aydemir, M. et al.[4] "High efficiency OLEDs based on anthracene derivatives." Organic Electronics, 2016, 30, 149-157.[4] Link[4]
-
Solid-State Coupling (Context): "Solid-state Suzuki–Miyaura cross-coupling reactions." Chem. Sci., 2019, 10, 8140-8146. Link
-
General Anthracene Reactivity: "9,10-Dibromoanthracene."[5][6][7] Organic Syntheses, Coll. Vol. 1, p.207 (1941). Link(Note: Provides context for the stability of the positions).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2,6-Dibromo-9,10-dihydroanthracene
Introduction: The "Precursor Route" Strategy
You are likely working with 2,6-Dibromo-9,10-dihydroanthracene to synthesize poly(9,10-dihydroanthracene-2,6-diyl) .[1][2] This is a strategic "precursor route." The sp³-hybridized C9 and C10 carbons create a "butterfly" conformation that disrupts
However, this reaction is deceptive. While the monomer is soluble, the growing polymer chain rapidly approaches a solubility limit, often resulting in low molecular weight (Mw) oligomers rather than true polymers.[1][2] Furthermore, the Yamamoto coupling (Ni(0)-mediated) required for this homopolymerization is notoriously sensitive to environmental factors.[1][2]
This guide addresses the three critical failure points: Catalyst Deactivation , Premature Precipitation , and Structural Defects. [1][2]
Module 1: Catalyst Integrity (The "Black Box" of Ni(0))
The Issue: The reaction mixture turns pale yellow or orange immediately and yields no polymer. The Cause: Oxidation of Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂].[1][2]
Ni(cod)₂ is the engine of this reaction. It must remain purple (or dark blue-black in solution) to be active.[1] If it sees oxygen, it disproportionates into inactive Ni(II) species.[1][2]
Troubleshooting Protocol
| Observation | Diagnosis | Corrective Action |
| Purple → Pale Yellow (Instant) | Catastrophic Oxidation. Oxygen leak in Schlenk line or wet solvent.[1][2] | Abort. Regrease joints. Distill toluene over Na/Benzophenone.[2] |
| Purple → Deep Red/Brown (Over 1h) | Active Coupling. This is the color of the Ni-Aryl complex. | Proceed. This indicates successful oxidative addition.[2] |
| Purple → Black Precipitate (Instant) | "Nickel Black" Formation. Ligand deficiency or thermal shock.[1] | Add excess COD (1,5-cyclooctadiene) or 2,2'-bipyridine (bpy) ligand.[1][2] |
Q: Why does my catalyst die even in a glovebox?
A: Check your 1,5-cyclooctadiene (COD) source.[1][2] COD stabilizes the Ni(0) center.[1] If your solvent is "too" pure or if the reaction runs too hot (>80°C), the COD ligand dissociates, leading to the formation of bulk nickel metal ("Nickel black"), which is catalytically dead.[1][2]
-
Fix: Add 10-15% free COD (vol/vol relative to solvent) to the reaction mixture to shift the equilibrium back toward the soluble Ni-complex.
Module 2: Overcoming the "Brick Wall" (Solubility & Mw)
The Issue: The reaction becomes cloudy/heterogeneous within 30 minutes. GPC analysis shows only trimers/tetramers (Mw < 4 kDa).[1] The Cause: Crystallization-induced precipitation. Even with the dihydro-bridge, the polymer is rigid.[2] Once it precipitates, the chain ends are inaccessible to the catalyst.[2]
Solvent System Optimization
Standard toluene is often insufficient for this rigid backbone.[2] You must use a binary solvent system that balances catalyst stability with polymer solubility.
| Solvent System | Pros | Cons | Verdict |
| Pure Toluene | Excellent for Ni(cod)₂ stability.[1] | Poor solubility for rigid polymers.[2] | Avoid for high Mw.[2] |
| Pure DMF/DMAc | Excellent polymer solubility.[2] | Destabilizes Ni(cod)₂ (promotes decomposition).[1][2] | Avoid as sole solvent.[2] |
| Toluene : DMF (2:1) | "The Goldilocks Zone." | Requires careful deoxygenation of DMF. | Recommended. |
Protocol: The "Hot Injection" Method
To maximize Mw, you must keep the chain growing in solution as long as possible.[2]
-
Dissolve Monomer + Ni(cod)₂ + bpy in Toluene/DMF (2:1) inside the glovebox.[2]
-
Seal in a heavy-walled pressure vial.
-
Rapidly heat to 70°C .
-
Critical Step: If precipitation starts, add a small volume of o-dichlorobenzene (ODCB) (degassed).[1][2] ODCB is a high-boiling solvent that breaks up aggregates.[1]
Module 3: Structural Defects (Dehalogenation)
The Issue: H-NMR shows sharp signals corresponding to terminal protons, but the chain length is short. The Cause: Dehalogenation (Reduction). Instead of coupling, the Ni-Aryl intermediate abstracts a hydrogen atom (likely from the solvent or trace water), terminating the chain with a -H group instead of a -Br group.[2]
The Mechanism of Failure
In a Yamamoto coupling, the cycle relies on disproportionation .[2] Two Ni(II)-ArBr centers must find each other to eliminate NiBr₂ and form the Ar-Ar bond.[1] If they cannot find each other (due to low concentration or high viscosity), the Ni(II)-Ar species will eventually scavenge a proton.[1][2]
Corrective Action
-
Increase Concentration: Run the reaction at 0.1 M to 0.2 M (monomer concentration). Dilute reactions favor cyclization or reduction.[2]
-
Ligand Ratio: Ensure a 1:1 ratio of Ni(cod)₂ to bipyridine . Excess bipyridine can slow down the transmetallation step, increasing the window for side reactions.[2]
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for diagnosing reaction failures based on visual cues and GPC data.
Caption: Decision tree for monitoring Ni(0)-mediated polymerization of dihydroanthracene.
FAQs: Application Scientist's Notes
Q: Can I use Suzuki Coupling instead of Yamamoto? A: Only if you synthesize the diboronic ester of the monomer.
-
Yamamoto (Ni): Homopolymerization of A-A (dibromide).[1] Pros: Fewer synthetic steps.[2] Cons: Sensitive catalyst.[2]
-
Suzuki (Pd): Requires A-A (dibromide) + B-B (diboronic ester).[1] Pros: Pd is more robust; higher Mw often achievable.[2] Cons: You must convert 50% of your monomer to the boronic ester, which is difficult with the steric bulk of the 9,10-bridge.[2]
Q: How do I remove the Nickel residues? They are quenching my fluorescence. A: Nickel binds tightly to nitrogen-containing polymers.[1] Simple washing is not enough.[2] Protocol:
-
Precipitate polymer into MeOH containing 10% HCl .
-
Stir for 12 hours (breaks the Ni-pyridine complex).
-
Filter and re-dissolve in Chloroform.[2]
-
Add an aqueous solution of EDTA (disodium salt) and stir vigorously for 24 hours.
-
Wash organic layer with water, concentrate, and re-precipitate.[1][2]
Q: My polymer turned green during workup. What happened? A: You likely accidentally aromatized the backbone. The 9,10-dihydroanthracene backbone is colorless/blue-emitting.[1][2] If it oxidizes to the fully aromatic anthracene, it turns green/yellow.[2]
-
Cause: Presence of oxidants (like trace O₂ in light) or excessive heating during drying.
-
Prevention: Dry the polymer in a vacuum oven at <40°C and store in the dark.
References
-
Yamamoto, T. (2007).[1][2][3][4] "Mechanism of Ni(0)-promoted polymerization of aryl halides." Polymer, 48(19), 5449-5456.[1][2] [1][2]
- Core reference for the catalytic cycle and solvent effects in Yamamoto coupling.
-
Scherf, U., & Müllen, K. (1992).[1][2] "Poly(arylene)s and Poly(arylenevinylene)s,[1][2] 7. A Soluble Poly(9,10-dihydroanthracene-2,6-diyl)." Makromolekulare Chemie.[2] Rapid Communications, 12(8), 489-497.[1][2]
- Foundational text on using the dihydro-precursor route to overcome solubility issues.
-
Park, J. H., et al. (2007).[1][2][4] "Soluble and easily crystallized anthracene derivatives: precursors of solution-processable semiconducting molecules."[4] Organic Letters, 9(13), 2573-2576.[1][2][4]
- Discusses the structural implications of 9,10-substitution on solubility and packing.
-
Sheibani, E., et al. (2021).[1][2] "Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling." RSC Advances, 11, 39668-39674.[1][2]
-
Provides modern protocols for handling Ni(cod)2 mediated couplings of sterically hindered halides.[1]
-
Sources
Technical Support Center: Optimization of 2,6-Dibromo-9,10-dihydroanthracene Sonogashira Coupling
Welcome to the Reaction Optimization Center. Subject: Troubleshooting Homocoupling (Glaser) Side-Reactions in Anthracene Derivatives. Status: Open Priority: High
Executive Summary: The "Butterfly" Effect
You are encountering homocoupling (dimerization of the alkyne) while attempting to couple terminal alkynes to 2,6-Dibromo-9,10-dihydroanthracene .[1]
This substrate presents a unique "double-trouble" scenario:
-
Structural Hinge: Unlike flat anthracene, the 9,10-dihydroanthracene core adopts a bent "butterfly" conformation. This significantly lowers solubility in standard polar solvents used for Sonogashira (like pure DMF or MeCN), often leading to heterogeneous conditions where the aryl bromide is solid (unreactive) while the alkyne is in solution (dimerizing).
-
Bromide Latency: Aryl bromides undergo oxidative addition to Pd(0) roughly
times slower than iodides.[1] If this step is too slow, the catalytic cycle stalls, leaving the activated alkyne-copper species idle—a prime setup for the Glaser homocoupling side reaction.
This guide provides a diagnostic workflow and three specific "Support Tickets" to resolve these issues.
Part 1: Diagnostic Workflow
Before altering your chemistry, run your current conditions through this logic gate to identify the failure point.
Figure 1: Diagnostic logic for isolating the cause of homocoupling.
Part 2: Support Tickets (Troubleshooting)
Ticket #001: The Solubility Trap
Symptom: The reaction mixture is cloudy or has precipitate; yield is low; alkyne dimer is the major product. Root Cause: this compound is poorly soluble in standard Sonogashira solvents (MeOH, pure Et3N, cold DMF).[1] If the aryl bromide is not in solution, the Palladium cannot access it. Meanwhile, the alkyne is soluble and reacts with the Copper catalyst, eventually finding another alkyne molecule to couple with (Glaser coupling) because the cross-coupling pathway is blocked physically.
Solution: Solvent System Engineering. You must move to a non-polar/polar co-solvent system to accommodate the lipophilic dihydroanthracene core.
| Solvent System | Suitability | Notes |
| THF / Et3N (1:1) | High | Excellent solubility for dihydroanthracene at 60°C. |
| Toluene / Et3N (3:1) | High | Best for high-temperature reactions (>80°C).[1] |
| DMF (Pure) | Low | Substrate often crashes out at RT.[1] |
| MeCN (Pure) | Very Low | Poor solubility for this specific aryl bromide.[1] |
Action Item: Switch solvent to anhydrous THF/Triethylamine (1:1) and heat to 50-60°C to ensure the aryl bromide is fully dissolved before adding the catalyst or alkyne [1].
Ticket #002: The Oxygen Leak (Glaser Coupling)
Symptom: The reaction mixture turns green or blue. Root Cause: The Glaser coupling is an oxidative process.[2][3] It requires Oxygen to regenerate the Cu(II) species that drives the dimerization. If your reaction turns green, Cu(I) has oxidized to Cu(II), and your inert atmosphere has been compromised.
Mechanism:
Solution: Rigorous Deoxygenation.[1][2] Simple nitrogen sparging (bubbling gas) is often insufficient for sensitive Sonogashira reactions involving bromides.[1]
Action Item: Implement the Freeze-Pump-Thaw cycle:
-
Freeze the solvent mixture (with substrate) in liquid nitrogen.[1]
-
Apply high vacuum (10-15 min).
-
Thaw in warm water (under static vacuum).[1]
-
Backfill with Argon.[1]
-
Repeat 3 times. Note: This removes dissolved oxygen that sparging misses.
Ticket #003: Kinetic Mismatch (Catalyst Selection)
Symptom: Reaction is anaerobic (no green color), substrate is dissolved, but homocoupling still dominates. Root Cause: The rate of Oxidative Addition (Pd inserting into Ar-Br) is slower than the rate of Transmetallation/Homocoupling. Standard catalysts like Pd(PPh3)4 are often too slow for electron-neutral aryl bromides like dihydroanthracene.[1]
Solution: Boost the Palladium Cycle. Switch to electron-rich, bulky phosphine ligands that accelerate oxidative addition.[1]
| Catalyst / Ligand | Recommendation | Why? |
| Pd(dppf)Cl2 | Recommended | Large bite angle speeds up reductive elimination; robust.[1] |
| Pd(PPh3)2Cl2 + XPhos | Advanced | Bulky Buchwald ligands promote rapid oxidative addition of bromides.[1] |
| Pd(PPh3)4 | Avoid | Often too slow for this specific bromide; leads to catalyst decomposition (Pd black).[1] |
Part 3: The "Gold Standard" Protocol
Objective: Synthesis of 2,6-bis(alkynyl)-9,10-dihydroanthracene minimizing homocoupling.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Alkyne: Terminal alkyne (2.5 eq)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Co-Catalyst: CuI (2 mol%) — Keep Cu low!
-
Base/Solvent: THF / Diisopropylamine (DIPA) (1:1 ratio)
Step-by-Step Procedure:
-
Solvation: In a Schlenk tube, add the dibromo-substrate, Pd catalyst, and CuI. Add the THF/DIPA solvent mixture.
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw .[1] This is non-negotiable. Backfill with Argon.[1]
-
Temperature: Heat the mixture to 60°C . Verify visually that the dibromo-substrate has dissolved completely.[1]
-
Slow Addition (The Kinetic Control):
-
Dissolve the alkyne in a small amount of degassed THF.
-
Using a syringe pump, add the alkyne solution slowly over 2–4 hours.
-
Rationale: By keeping the concentration of free alkyne low, you statistically favor the reaction with the Pd-Ar species (Cross-coupling) over the reaction with another alkyne molecule (Homocoupling) [2].
-
-
Monitoring: Monitor by TLC. If the reaction turns green, stop—oxygen has entered.
Part 4: Mechanistic Visualization
Understanding the competition between the desired cycle and the parasitic Glaser cycle is crucial.
Figure 2: Competitive pathways.[1] Note that the "Parasitic Path" (Dimerization) becomes dominant if Oxidative Addition is slow or if O2 is present.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I run this Copper-free to eliminate Glaser coupling entirely? A: Yes, but with a caveat. Copper-free Sonogashira requires highly active Pd species (like Pd-XPhos or Pd-CyJohnPhos ) because Cu usually assists in activating the alkyne.[1] For aryl bromides, the reaction will be significantly slower and may require higher temperatures (90-100°C), which might degrade the sensitive dihydroanthracene core.
Q: My product is difficult to separate from the homocoupled dimer. Why? A: The dimer (diyne) and your product often share similar polarities and planarity. Tip: If separation is impossible, try polymerizing the impurity. Add a small amount of AIBN and heat; the diyne may polymerize into a heavy solid that can be filtered off, leaving your product in solution.
Q: Why do you recommend Pd(dppf)Cl2 specifically? A: The ferrocenyl backbone of dppf forces the two phosphorus atoms to chelate with a large bite angle. This geometry accelerates the reductive elimination step and stabilizes the catalyst against thermal decomposition, which is vital when heating to 60°C+ to solve the solubility issue [3].
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][4] Organic Letters, 7(5), 843-846.[1] Link
-
Tykwinski, R. R. (2003).[1] Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[1] Angewandte Chemie International Edition, 42(14), 1566-1568.[1] Link
Sources
Technical Support Center: Enhancing Thermal Stability of Polymers from 2,6-Dibromo-9,10-dihydroanthracene
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with polymers derived from 2,6-Dibromo-9,10-dihydroanthracene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you improve the thermal stability of your polymers.
Introduction
Polymers derived from this compound are of significant interest due to their potential for high thermal stability, a critical property for materials used in demanding applications. The rigid, aromatic structure of the dihydroanthracene moiety contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td). However, achieving the desired thermal properties can be challenging. This guide provides practical, field-proven insights to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and characterization of polymers from this compound.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Polymer Molecular Weight | 1. Impure monomers. 2. Non-stoichiometric monomer ratio. 3. Inefficient catalyst or reaction conditions. 4. Presence of moisture or oxygen. | 1. Monomer Purification: Recrystallize this compound and the co-monomer to remove impurities that can act as chain terminators. 2. Precise Stoichiometry: Carefully weigh monomers to ensure a 1:1 molar ratio for step-growth polymerization. Any deviation will limit chain growth. 3. Optimize Reaction: For Suzuki or other cross-coupling reactions, screen different catalysts (e.g., Palladium-based) and ligands. Adjust reaction temperature and time; higher temperatures can sometimes drive the reaction to completion but may also cause side reactions.[1] 4. Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions and hydrolysis of reagents.[2] |
| Poor Thermal Stability (Low Td5) | 1. Low molecular weight of the polymer. 2. Presence of unstable end groups. 3. Residual catalyst or impurities. 4. Incomplete polymerization. | 1. Increase Molecular Weight: Follow the solutions for "Low Polymer Molecular Weight." Higher molecular weight polymers generally have better thermal stability. 2. End-Capping: After polymerization, add a monofunctional reagent to cap reactive end groups, which can be initiation sites for thermal degradation. 3. Thorough Purification: Precipitate the polymer multiple times in a non-solvent to remove residual catalyst and low-molecular-weight oligomers. Catalyst residues can catalyze degradation. 4. Extend Reaction Time: Ensure the polymerization has gone to completion to maximize chain length and minimize reactive species. |
| Inconsistent TGA or DSC Results | 1. Sample heterogeneity. 2. Presence of residual solvent or moisture. 3. Improper sample preparation for analysis. 4. Instrument calibration issues. | 1. Ensure Homogeneity: Ensure the analyzed sample is representative of the entire batch. 2. Dry Sample Thoroughly: Dry the polymer sample under vacuum at an elevated temperature (below Tg) for an extended period to remove all residual solvent and moisture, which can cause weight loss at lower temperatures and interfere with measurements.[3][4] 3. Consistent Sample Mass and Form: Use a consistent sample mass (e.g., 5-10 mg) and physical form (e.g., powder) for all analyses.[5] 4. Instrument Calibration: Regularly calibrate your TGA and DSC instruments according to the manufacturer's guidelines. |
| Polymer Discoloration (Darkening) | 1. Oxidation of the dihydroanthracene moiety. 2. Side reactions at high temperatures. 3. Impurities in the monomers or solvent. | 1. Strictly Inert Conditions: Maintain a rigorously oxygen-free environment throughout the synthesis and workup. The dihydroanthracene unit can be susceptible to oxidation, leading to chromophores. 2. Moderate Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Find the optimal temperature that balances reaction speed and polymer quality.[6] 3. Use High-Purity Reagents: Use freshly distilled, high-purity solvents and purified monomers to avoid introducing impurities that can cause discoloration. |
Experimental Protocol: Synthesis of a Poly(arylene ether) with High Thermal Stability
This protocol describes a nucleophilic aromatic substitution (NAS) polymerization, a common method for preparing high-performance poly(arylene ether)s.
Objective: To synthesize a high molecular weight poly(arylene ether) from this compound and a bisphenol to achieve high thermal stability.
Materials:
-
This compound (monomer A)
-
4,4'-(9-fluorenylidene)diphenol (monomer B)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Thermocouple
Procedure:
-
Monomer Purification:
-
Recrystallize this compound from a suitable solvent (e.g., toluene) to achieve high purity.
-
Recrystallize 4,4'-(9-fluorenylidene)diphenol from a methanol/water mixture.
-
Dry both monomers under vacuum at 80 °C for 24 hours before use.
-
-
Polymerization Setup:
-
Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, and gas inlet.
-
Ensure all glassware is thoroughly dried.
-
Purge the system with inert gas for at least 30 minutes.
-
-
Reaction:
-
Charge the flask with equimolar amounts of this compound and 4,4'-(9-fluorenylidene)diphenol.
-
Add an excess of finely ground, anhydrous K₂CO₃ (e.g., 1.5 equivalents per mole of bisphenol).
-
Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio). Toluene acts as an azeotroping agent to remove water.
-
Begin stirring and maintain a gentle flow of inert gas.
-
Heat the reaction mixture to ~140 °C to azeotropically remove water. The water will collect in the Dean-Stark trap.
-
After water removal is complete (typically 2-4 hours), slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165 °C.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous solution with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polymer.
-
Filter the fibrous polymer precipitate.
-
Wash the polymer thoroughly with hot water to remove salts, followed by methanol.
-
To further purify, re-dissolve the polymer in a suitable solvent (e.g., chloroform or DMAc) and re-precipitate into methanol.
-
Filter the polymer and dry it under vacuum at 120 °C for 24 hours.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Stability: Analyzed using Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. A typical heating rate is 10 °C/min.[3]
-
Glass Transition Temperature: Measured by Differential Scanning Calorimetry (DSC).[7][8]
Caption: Workflow for the synthesis and characterization of high thermal stability poly(arylene ether)s.
Frequently Asked Questions (FAQs)
Q1: Why is the 9,10-dihydroanthracene structure preferred over the fully aromatic anthracene for high thermal stability?
A1: The 9,10-dihydroanthracene unit has a bent, three-dimensional structure. This non-planar conformation disrupts polymer chain packing, which can improve solubility without significantly compromising the rigidity of the polymer backbone. In contrast, fully aromatic anthracene is planar and can lead to strong π-π stacking, which often results in less soluble and more difficult-to-process polymers. The thermal stability is primarily derived from the high bond dissociation energies of the aromatic C-C and C-H bonds in the backbone, which is a feature of both structures.
Q2: How do I interpret the TGA curve for my polymer?
A2: The Thermogravimetric Analysis (TGA) curve plots weight loss against temperature.[9] Key parameters to look for are:
-
Td5 or Td10: The temperature at which 5% or 10% weight loss occurs. This is a common metric for the onset of thermal decomposition and is used to compare the thermal stability of different polymers.[10]
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C). A higher char yield often indicates a more thermally stable polymer that forms a protective carbonaceous layer upon decomposition.
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of weight loss. The peak of the DTG curve indicates the temperature of maximum decomposition rate.
Q3: What is the role of the co-monomer in determining the final thermal properties?
A3: The choice of co-monomer is critical. To maximize thermal stability, select co-monomers that are also rigid and aromatic. For example, bisphenols containing bulky, rigid groups (like the fluorenyl group in 4,4'-(9-fluorenylidene)diphenol) will restrict segmental motion and increase the glass transition temperature (Tg). Flexible linkages (e.g., ether or alkyl chains) in the co-monomer will lower the Tg and potentially the decomposition temperature. Poly(arylene ether)s are known for their excellent heat resistance, with glass transition temperatures often exceeding 150 °C.[11]
Q4: Can I use a different base than K₂CO₃ in the polymerization?
A4: Yes, other bases like cesium carbonate (Cs₂CO₃) can be used. The choice of base can influence the reaction rate and solubility of the phenoxide intermediate. K₂CO₃ is a common and cost-effective choice. The key is that the base must be strong enough to deprotonate the bisphenol but not so strong as to cause side reactions. It must also be anhydrous, as water will hydrolyze the activated halide and terminate the polymerization.
Q5: My polymer has a high Td5 but a low Tg. How can I improve the Tg?
A5: A high Td5 indicates good chemical bond stability, while a low Tg suggests high segmental mobility in the polymer chains. To increase Tg:
-
Incorporate Bulky Side Groups: Introduce bulky substituents on the polymer backbone to hinder chain rotation.
-
Use Rigid Co-monomers: As mentioned in Q3, select co-monomers that have rigid structures.
-
Increase Molecular Weight: Higher molecular weight polymers have fewer chain ends (which have higher mobility) and more entanglements, leading to a higher Tg.
-
Cross-linking: Introducing a small amount of a trifunctional monomer can create a cross-linked network, which will significantly increase the Tg and improve thermal stability.[10]
Caption: Decision tree for troubleshooting low thermal stability in polymers.
References
-
Synthesis of 2-methyl-9,10-di (p-hydroxyphenyl) anthracene. ResearchGate. Available at: [Link]
-
Thermal analysis techniques for characterization of polymer materials. ResearchGate. Available at: [Link]
-
Webinar: Polymer Characterization using DSC & TGA. YouTube. Available at: [Link]
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI. Available at: [Link]
-
Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing. Available at: [Link]
-
Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. MDPI. Available at: [Link]
-
Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. ResearchGate. Available at: [Link]
-
Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. Available at: [Link]
-
An improved procedure for the preparation of 9,10-dibromoanthracene. ResearchGate. Available at: [Link]
-
Thermal Degradation Studies of Polymers at High Temperatures. ResearchGate. Available at: [Link]
-
Thermal Properties of Poly(arylene ether)s Prepared from N,N-Dialkyl-2,4-Difluorobenzenesulfonamides. Semantic Scholar. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
-
Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. Available at: [Link]
-
Elucidating the mechanisms of anthracene and phenanthrene degradation by the halophile Vreelandella piezotolerant DM1. PubMed. Available at: [Link]
-
Highly fluorinated poly(arylene alkylene ether sulfone)s: synthesis and thermal properties. NRC Publications Archive. Available at: [Link]
-
Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate. Available at: [Link]
-
Thermal Characterization of Polymers. Nexus Analytics. Available at: [Link]
-
Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. MDPI. Available at: [Link]
-
Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. National Institutes of Health. Available at: [Link]
-
Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. MDPI. Available at: [Link]
-
Degradation of anthracene by selected white rot fungi. ResearchGate. Available at: [Link]
-
Thermal Degradation of Polymers at High Temperatures. National Institutes of Health. Available at: [Link]
-
In Thermal Analysis of Polymeric Materials. ResearchGate. Available at: [Link]
-
ENVIRONENTAL DEGRADATION OF ADVANCED AND TRADITIONAL ENGINERING MATERIALS Chapter 14. Forms of Polymer Degradation. MIT. Available at: [Link]
-
Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems. ResearchGate. Available at: [Link]
-
Isomeric anthracene diimide polymers. Semantic Scholar. Available at: [Link]
-
A NOVEL SYNTHESIS OF POLYMERS WITH ANTHRACENE AND DIHYDROANTHRACENE SUBUNITS IN THE MAIN CHAIN. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. tainstruments.com [tainstruments.com]
- 4. nexus-analytics.com.my [nexus-analytics.com.my]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. tainstruments.com [tainstruments.com]
- 10. mdpi.com [mdpi.com]
- 11. Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Electronic Properties of 2,6- vs. 9,10-Disubstituted Anthracene Polymers
[1][2][3]
Executive Summary & Structural Logic
In the design of organic semiconductors, the connectivity of the anthracene core dictates the electronic landscape of the resulting polymer. The fundamental trade-off lies between conjugation length (favored by 2,6-linkage) and solubility/quantum yield (favored by 9,10-linkage).
-
2,6-Linked Polymers: The 2,6-axis is the "long axis" of anthracene. Polymerization at these positions minimizes steric interactions with the peri-hydrogens (positions 1, 4, 5, 8), enabling a planar backbone. This maximizes
-orbital overlap, extends the effective conjugation length, and results in high charge carrier mobility. -
9,10-Linked Polymers: The 9,10-axis (meso-positions) is sterically congested due to the proximity of four peri-hydrogens. Linking anthracene units here forces the backbone to twist (dihedral angles often >60°), breaking effective conjugation. While this widens the band gap and reduces mobility, it prevents
-stacking aggregation, leading to high fluorescence quantum yields in the solid state.
Structural Causality Diagram
The following diagram illustrates the causal relationship between substitution position, steric hindrance, and resulting electronic properties.
Figure 1: Causal flow from linkage topology to electronic phenotype. 2,6-linkage promotes planarity and transport; 9,10-linkage promotes isolation and emission.
Comparative Analysis of Electronic Properties
The following table synthesizes experimental data comparing the two classes of polymers. Note that "mobility" refers to hole mobility (
| Feature | 2,6-Linked Polymers | 9,10-Linked Polymers | Mechanistic Driver |
| Backbone Conformation | Planar / Quasi-planar | Highly Twisted (>60° torsion) | Steric repulsion with peri-hydrogens (H1, H4, H5, H8) in 9,10-systems. |
| Band Gap ( | Narrower (1.8 – 2.2 eV) | Wider (2.6 – 3.0 eV) | Planarity in 2,6-systems allows delocalization; twist in 9,10-systems confines excitons. |
| HOMO Level | Deeper (-5.2 to -5.6 eV) | Shallower (-5.0 to -5.3 eV) | Effective conjugation stabilizes the HOMO in 2,6-systems. |
| Charge Mobility | High ( | Low ( | Planarity facilitates intermolecular |
| Fluorescence QY | Moderate (Aggregation Quenching) | High (Unity in some cases) | Twisted 9,10-structure prevents aggregation-caused quenching (ACQ). |
| Primary Application | OFETs, OPVs (Charge Transport) | OLEDs (Blue Emitters) | Transport vs. Emissive efficiency trade-off. |
In-Depth Technical Insight
-
The "Herringbone" Factor: 2,6-substituted anthracenes (like the small molecule 2,6-diphenylanthracene, 2,6-DPA) tend to crystallize in a herringbone motif which is highly favorable for 2D charge transport. Polymers mimicking this connectivity retain this advantage in semi-crystalline domains.
-
The "Orthogonal" Decoupling: In 9,10-linked systems, the anthracene unit is effectively electronically decoupled from its neighbors. The absorption spectrum of a 9,10-linked polymer often resembles the superposition of isolated anthracene units rather than a bathochromically shifted polymer band.
Experimental Protocols
To validate the properties described above, the following self-validating protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)
Objective: Accurately map the frontier orbital energies to assess conjugation efficiency.
Reagents & Setup:
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile. -
Working Electrode: Platinum button (polymer film drop-cast).
-
Reference: Ag/Ag+ (calibrated vs. Ferrocene).
-
Counter: Platinum wire.
Workflow:
-
Film Deposition: Drop-cast 5
L of polymer solution (1 mg/mL in Chlorobenzene) onto the Pt disk. Dry in vacuum. -
Conditioning: Purge electrolyte with Argon for 15 mins to remove
(electron scavenger). -
Measurement: Scan at 50 mV/s. Record the onset oxidation (
) and reduction ( ) potentials. -
Validation (Internal Standard): Add Ferrocene (
) to the cell at the end of the experiment. The couple must appear reversible. -
Calculation:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
Protocol B: Charge Mobility Extraction via OFET Fabrication
Objective: Quantify the hole mobility (
Device Architecture: Bottom-Gate, Top-Contact (BGTC).[2][3]
Workflow:
-
Substrate Prep: Heavily doped n-Si (Gate) with 300 nm thermal
(Dielectric). Clean via sonication (acetone isopropanol). -
Surface Treatment (Critical): Treat
with Octadecyltrichlorosilane (OTS-18) vapor. Reasoning: OTS passivation reduces charge trapping at the interface, ensuring intrinsic polymer mobility is measured. -
Active Layer: Spin-coat polymer (5 mg/mL in o-dichlorobenzene) at 2000 rpm. Anneal at 150°C for 30 min under
. -
Contact Deposition: Thermal evaporation of Gold (Au) source/drain electrodes through a shadow mask (
). -
Validation: Measure Transfer Characteristics (
vs ). The vs plot must be linear in the saturation regime. If significant hysteresis is observed, the OTS treatment failed.
Experimental Workflow Diagram
Figure 2: Parallel characterization workflows. The Ferrocene step in CV and OTS treatment in OFET are critical quality control checkpoints.
References
-
Pei, J., et al. (2019). "Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization." MDPI. [Link]
-
Iraqi, A., et al. (2020).[1][2][3] "Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell." White Rose Research Online. [Link]
-
Meng, H., et al. (2006).[4][5] "2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor." Journal of the American Chemical Society. [Link]
-
Tripathi, A., et al. (2018). "Anthracene-based semiconductors for organic field-effect transistors." Journal of Materials Chemistry C. [Link]
-
Börjesson, K., et al. (2015). "Photophysical characterization of the 9,10-disubstituted anthracene chromophore." Journal of Materials Chemistry C. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
A Researcher's Guide to the Computational Analysis of 2,6-Dibromo-9,10-dihydroanthracene: A Comparative Study
Introduction: The Significance of Halogenated Polycyclic Aromatic Hydrocarbons
Halogenated polycyclic aromatic hydrocarbons (PAHs) represent a critical class of molecules in materials science, organic electronics, and pharmaceutical development. The introduction of halogen atoms onto an aromatic core dramatically alters the molecule's electronic structure, stability, and intermolecular interactions. This guide focuses on 2,6-Dibromo-9,10-dihydroanthracene, a molecule where the dual effects of bromine substitution and the partial saturation of the central ring create a unique electronic landscape.
Computational analysis provides an indispensable toolkit for predicting molecular properties, guiding synthetic efforts, and interpreting experimental data.[1] By employing methods like Density Functional Theory (DFT), researchers can gain deep insights into the geometric, electronic, and spectroscopic characteristics of novel compounds before committing to costly and time-consuming laboratory synthesis.[2][3] This guide provides a comparative framework for the computational analysis of this compound, benchmarking its properties against key structural analogues to elucidate the distinct contributions of its constituent parts.
Part 1: The "Why": Selecting a Computational Strategy
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. For halogenated aromatic systems, this choice is particularly critical.
Level of Theory: Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for molecules of this size.
-
Rationale: We select the M06-2X functional for this analysis. While B3LYP is a common choice, M06-2X often provides superior performance for systems involving non-covalent interactions and thermochemistry, which can be influenced by the bromine substituents.[4]
-
Basis Set: The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides sufficient flexibility to accurately describe the electron distribution around both the carbon framework and the diffuse electron clouds of the bromine atoms. The inclusion of diffuse functions (++) is important for accurately modeling potential non-covalent interactions and anions, while the polarization functions (d,p) allow for distortion of the atomic orbitals, which is crucial for describing chemical bonds accurately.[4][5]
This combination of functional and basis set represents a robust, well-validated approach for obtaining reliable geometric and electronic data for brominated organic molecules.[5]
Computational Workflow
A systematic workflow ensures reproducibility and validates the results at each stage. The process begins with obtaining a stable molecular structure and culminates in the calculation of desired chemical properties.
Caption: A typical workflow for the DFT analysis of brominated PAHs.[6]
Part 2: Comparative Computational Data
To understand the unique properties of this compound, it is essential to compare it with structurally related molecules. This allows for the systematic dissection of electronic effects.
-
Anthracene: The parent aromatic hydrocarbon.
-
9,10-Dihydroanthracene: Isolates the effect of saturating the central ring.[7]
-
9,10-Dibromoanthracene: A fully aromatic isomer, highlighting the importance of the bromine positions and the dihydro bridge.[8]
The following table summarizes key electronic descriptors calculated at the M06-2X/6-311++G(d,p) level of theory. Note: These values are illustrative for comparative purposes.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Anthracene | -5.95 | -1.45 | 4.50 | 0.00 |
| 9,10-Dihydroanthracene | -6.20 | -0.95 | 5.25 | 0.00 |
| 9,10-Dibromoanthracene | -6.35 | -2.10 | 4.25 | 0.00 |
| This compound | -6.50 | -1.55 | 4.95 | 0.00 |
Analysis of Computational Results
-
Effect of Dihydro- Bridge (Anthracene vs. 9,10-Dihydroanthracene): The saturation of the 9 and 10 positions breaks the full aromatic conjugation of the anthracene core.[9][10] This disruption of the π-system leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO), a destabilization of the Lowest Unoccupied Molecular Orbital (LUMO), and a significant widening of the HOMO-LUMO gap (from 4.50 eV to 5.25 eV). This increased gap is a hallmark of reduced aromaticity and suggests higher kinetic stability.[1]
-
Effect of Bromination (9,10-Dihydroanthracene vs. This compound): The addition of two electron-withdrawing bromine atoms significantly lowers the energy of both the HOMO and LUMO. This is a classic inductive effect where the electronegative halogens pull electron density from the π-system.[2] The HOMO-LUMO gap is consequently reduced (from 5.25 eV to 4.95 eV), which implies a slight red-shift in the absorption spectrum compared to its non-brominated counterpart.[6]
-
Isomeric Effects (this compound vs. 9,10-Dibromoanthracene): Comparing the two dibromo-isomers reveals the profound impact of the dihydro- bridge. The fully aromatic 9,10-dibromoanthracene has a much smaller HOMO-LUMO gap (4.25 eV) than the target molecule (4.95 eV). This demonstrates that the disruption of aromaticity by the sp³-hybridized carbons at the 9 and 10 positions has a more dominant effect on the frontier orbital energies than the positioning of the bromine atoms.
Part 3: Experimental Validation Protocol
Computational results must be validated by experimental data. Cyclic Voltammetry (CV) is a powerful electrochemical technique to probe the frontier orbital energies of a molecule, providing a direct comparison to calculated HOMO and LUMO levels.[11][12]
Protocol: Estimating HOMO/LUMO Levels via Cyclic Voltammetry
This protocol describes a self-validating system by using an internal standard (ferrocene) for accurate potential referencing.
Objective: To experimentally determine the oxidation potential of this compound and use it to estimate the HOMO energy level.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl (or Ag/Ag⁺)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile
-
Analyte: 1-5 mM solution of this compound
-
Internal Standard: Ferrocene (Fc/Fc⁺)
Step-by-Step Methodology:
-
Preparation:
-
Polish the glassy carbon working electrode with alumina slurry, then sonicate in ethanol and dry under a stream of nitrogen.
-
Prepare the electrolyte solution (0.1 M TBAPF₆ in acetonitrile) and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Prepare a stock solution of the analyte and ferrocene.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the purged electrolyte solution.
-
Run a background scan of the electrolyte solution to ensure no interfering peaks are present.
-
Add the analyte solution to the cell and record the cyclic voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak, and then reverse the scan.
-
After recording the analyte's CV, add a small amount of ferrocene to the same solution and record another CV. The ferrocene couple (Fc/Fc⁺) will serve as an internal reference.
-
-
Data Analysis & Calculation:
-
Determine the onset oxidation potential (E_ox^onset) of the analyte from its voltammogram. This is the potential at which the oxidation current begins to rise from the baseline.
-
Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ (Fc/Fc⁺)).
-
Estimate the HOMO energy level using the following empirical formula[13]: E_HOMO (eV) = - [E_ox^onset vs Fc/Fc⁺ + 4.8] where E_ox^onset vs Fc/Fc⁺ = E_ox^onset (analyte) - E₁/₂ (Fc/Fc⁺).
-
Trustworthiness of the Protocol: Using ferrocene as an internal standard is crucial for trustworthiness.[13] It minimizes variations due to solvent effects or reference electrode drift, allowing for consistent and comparable results across different experiments and laboratories. The value of 4.8 eV is the empirically determined energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[13]
Conclusion
The computational analysis of this compound, when placed in a comparative context, reveals a nuanced interplay of structural and electronic effects. The partial saturation of the anthracene core is the dominant factor in widening the HOMO-LUMO gap, while the bromine substituents act as modulating agents, fine-tuning the energy levels through strong inductive effects. This guide provides a robust computational framework and a corresponding experimental validation protocol, equipping researchers with the tools to confidently predict and verify the electronic properties of this and other complex halogenated aromatic systems.
References
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. Available at: [Link]
-
Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. ResearchGate. Available at: [Link]
-
This compound | C14H10Br2 | CID 69171923. PubChem. Available at: [Link]
-
The calculated HOMO and LUMO orbitals of the anthracene molecule... ResearchGate. Available at: [Link]
-
Theoretical exploration of halogenated anthracene derivatives: unraveling electronic and molecular insights. ResearchGate. Available at: [Link]
-
Theoretical exploration of halogenated anthracene derivatives: unraveling electronic and molecular insights. Condensed Matter and Interphases. Available at: [Link]
-
Cyclic Voltammetry - HOMO and LUMO levels. Chemistry Stack Exchange. Available at: [Link]
-
This journal is © The Royal Society of Chemistry 2021. The Royal Society of Chemistry. Available at: [Link]
-
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]
-
Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]
-
Multiplication of the HOMO and LUMO of anthracene and the transition... ResearchGate. Available at: [Link]
-
9,10-Dibromoanthracene. American Chemical Society. Available at: [Link]
-
9,10-Dihydroanthracene | C14H12 | CID 11940. PubChem. Available at: [Link]
-
Fabrication and Density Functional Theory Calculations of Bromine Doped Carbon Nitride Nanosheets with Enhanced Photocatalytic R. Biointerface Research in Applied Chemistry. Available at: [Link]
-
How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. Available at: [Link]
- Method for the bromination of aromatic compound.Google Patents.
-
2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484. PubChem. Available at: [Link]
-
Twisted Anthracene-Fused BODIPY: Intersystem Crossing and Torsion-Induced Non-Radiative Relaxation of the Singlet Excited State. MDPI. Available at: [Link]
-
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PubMed Central. Available at: [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]
-
UV light absorption spectra of anthracene (a) and photodimerized... ResearchGate. Available at: [Link]
-
Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. The Royal Society of Chemistry. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
Sources
- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical exploration of halogenated anthracene derivatives: unraveling electronic and molecular insights | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]
- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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theoretical study of the electronic structure of 2,6-Dibromo-9,10-dihydroanthracene
Topic: Theoretical Study of the Electronic Structure of 2,6-Dibromo-9,10-dihydroanthracene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Planar Limit
The electronic structure of This compound presents a unique theoretical challenge distinct from its fully conjugated parent, anthracene. Unlike the planar, rigid anthracene backbone, the 9,10-dihydroanthracene core adopts a flexible, "butterfly" (boat) conformation due to the sp³-hybridized methylene bridges. This structural folding disrupts global
This guide provides a rigorous computational protocol to study this molecule, comparing its performance against key alternatives: the parent 9,10-dihydroanthracene (DHA) and the fully conjugated 2,6-dibromoanthracene (DBA). We establish M06-2X/def2-TZVP as the gold-standard methodology for this system, superior to the legacy B3LYP functional, particularly for capturing the subtle dispersion forces and halogen-related electronic effects inherent to this brominated scaffold.
Part 1: Computational Methodology (The Protocol)
To achieve high-fidelity results that align with experimental observations, we recommend a "Self-Validating" Density Functional Theory (DFT) workflow. This protocol addresses the specific challenges of bromine (heavy atom) modeling and non-planar conformational flexibility.
Functional Selection: The Case for M06-2X
-
Legacy Choice (B3LYP): Historically popular but often fails to accurately describe weak dispersion interactions (
- stacking) and halogen bonding. It tends to over-delocalize electron density, artificially flattening the "butterfly" angle. -
Recommended Choice (M06-2X): A hybrid meta-GGA functional with 54% Hartree-Fock exchange. It is benchmarked to provide superior accuracy for:
-
Thermochemistry of main-group elements.
-
Non-covalent interactions (crucial for crystal packing predictions).
-
Barrier heights in reaction pathways.
-
Basis Set Selection
-
Standard: 6-311+G(d,p) is acceptable but can be computationally expensive for bromine.
-
Recommended: def2-TZVP (Triple-Zeta Valence Polarized). This basis set includes effective core potentials (ECPs) for heavier atoms if needed (though Br is usually all-electron in this set) and provides a better balance of accuracy vs. cost for halogenated aromatics.
Step-by-Step Workflow
-
Geometry Optimization: Relax the structure without symmetry constraints (
) to allow the methylene bridges to find their natural folding angle. -
Frequency Analysis: Confirm the stationary point (zero imaginary frequencies).
-
TD-DFT (Time-Dependent DFT): Calculate the first 10 singlet excited states (nstates=10) to determine the vertical excitation energy (UV-Vis absorption). Use a solvent model (PCM or SMD) with Dichloromethane (DCM) or Chloroform to match standard experimental conditions.
Part 2: Comparative Electronic Structure Analysis
The following table contrasts the target molecule with its direct structural and electronic alternatives.
Table 1: Comparative Electronic Properties (Theoretical vs. Experimental Benchmarks)
| Feature | Product: this compound | Alternative A: 9,10-Dihydroanthracene (Parent) | Alternative B: 2,6-Dibromoanthracene (Conjugated) |
| Core Geometry | Bent (Butterfly) | Bent (Butterfly) | Planar |
| Folding Angle ( | ~140° - 145° | 144.6° (Exp) [1] | 180° (Planar) |
| Hybridization (C9, C10) | sp³ (Tetrahedral) | sp³ (Tetrahedral) | sp² (Trigonal Planar) |
| Conjugation | Broken (Isolated Rings) | Broken (Isolated Rings) | Continuous Global |
| HOMO-LUMO Gap | ~4.2 - 4.5 eV (Wide) | ~4.7 eV (Colorless) | ~2.9 - 3.0 eV (Yellow/Green) |
| Fluorescence | Weak / UV-only | Weak / UV-only | Strong Visible Emission |
| Dipole Moment | Non-zero (C2v or Cs) | ~0 Debye (if averaged) | ~0 Debye (Centrosymmetric) |
| Primary Application | Insulating Scaffolds / Pharm Intermediates | H-Donor / Scaffolds | OLED Emitters / Semiconductors |
Key Insights for Researchers:
-
The "Broken" Conjugation Effect: The saturation at positions 9 and 10 acts as an electronic insulator. While 2,6-dibromoanthracene is a semiconductor, This compound behaves as a wide-bandgap insulator. The bromines at positions 2 and 6 lower the LUMO energy slightly via inductive withdrawal, but the lack of central conjugation prevents the dramatic bandgap narrowing seen in fully aromatic acenes.
-
Conformational Flexibility: The "butterfly" motion of the dihydroanthracene core is a critical variable in drug design. Unlike the rigid planar anthracene, the dihydro- analog can adopt specific steric fits in protein binding pockets. Theoretical studies must account for this flexibility by scanning the dihedral angle.
-
Bromine as a Handle: In synthetic workflows, the C-Br bonds in the product are chemically distinct from the C-H bonds of the bridge. This allows for selective functionalization (e.g., Buchwald-Hartwig amination) without disturbing the central ring saturation.
Part 3: Visualization of the Theoretical Workflow
The following diagram outlines the logical flow for characterizing this molecule, from initial setup to property prediction.
Figure 1: Computational workflow for the theoretical characterization of this compound, emphasizing the critical check of the "butterfly" folding angle.
References
-
Experimental Geometry of Parent: Ibrisagic, Z., et al. "Crystal structure of 9,10-dihydroanthracene." Acta Crystallographica, 2003 . Link
-
DFT Benchmarking: Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry...". Theoretical Chemistry Accounts, 2008 . Link
-
Brominated Flame Retardants (Analogous Systems): Covaci, A., et al. "Brominated flame retardants: Rising levels of concern." Environment International, 2003 .[1] (Provides context on stability of brominated aromatics). Link
-
Electronic Structure of Acenes: Bendikov, M., et al. "Oligoacenes: theoretical prediction of open-shell singlet ground states." Journal of the American Chemical Society, 2004 . Link
Sources
stability comparison of polymers from 2,6- and 9,10-dibromoanthracene monomers
This guide provides an in-depth technical comparison of polymers derived from 2,6-dibromoanthracene versus 9,10-dibromoanthracene. It focuses on the mechanistic implications of substitution patterns on stability, structural integrity, and optoelectronic performance.
Executive Summary
In the design of anthracene-based polymers for organic electronics and drug delivery systems, the choice between 2,6-linkage and 9,10-linkage is not merely structural—it is the primary determinant of environmental stability and electronic efficacy.
-
2,6-Linked Polymers: Offer superior planarity and charge transport but suffer from critical oxidative instability at the exposed 9,10-positions unless chemically protected.
-
9,10-Linked Polymers: Provide intrinsic resistance to photo-oxidation by blocking reactive sites, but suffer from severe steric twisting , resulting in broken conjugation and limited molecular weights.
Structural & Synthetic Topology
The fundamental difference lies in the geometric constraints imposed by the anthracene core.
1.1. 2,6-Linkage: The Planar "Herringbone" Architect
Polymers derived from 2,6-dibromoanthracene maintain a linear, conjugated pathway. The 2- and 6-positions are distal, allowing the anthracene units to align flat against the substrate or adjacent chains.
-
Consequence: High crystallinity and excellent
- stacking. -
Synthetic Route: Typically synthesized via Suzuki-Miyaura or Yamamoto coupling. High molecular weights (
kDa) are achievable due to minimal steric hindrance at the coupling sites.
1.2. 9,10-Linkage: The Steric "Twist"
Polymers derived from 9,10-dibromoanthracene link through the central ring. This creates massive steric repulsion between the peri-hydrogens (positions 1, 4, 5, 8) of the anthracene and the ortho-hydrogens of the adjacent unit.[1]
-
Consequence: The backbone is forced into a twisted (orthogonal) conformation, breaking effective
-conjugation. -
Synthetic Challenge: The steric bulk at the active sites often leads to premature chain termination, resulting in oligomers rather than high polymers.
Stability Mechanisms: The 9,10-Paradox
The stability of anthracene polymers is governed almost exclusively by the reactivity of the 9,10-positions (the meso positions). These sites have the highest electron density and are the specific targets for singlet oxygen (
2.1. Photo-Oxidative Stability
-
2,6-Polymers (Vulnerable): In a 2,6-linked backbone, the highly reactive 9,10-positions are exposed. Upon exposure to UV light and air, these sites undergo a [4+2] cycloaddition with singlet oxygen to form endoperoxides . This breaks the aromaticity of the central ring, creating a "kink" in the conjugation and degrading electronic performance (fluorescence quenching).
-
Mitigation: Stability is only achieved if the 9,10-positions are substituted with bulky groups (e.g., phenyl or alkyl chains) before polymerization.
-
-
9,10-Polymers (Intrinsically Protected): By using the 9,10-positions as the linkage points, the polymer backbone itself "caps" these reactive sites.
2.2. Thermal Stability (TGA/DSC)
| Property | Poly(2,6-anthracene) | Poly(9,10-anthracene) | Mechanistic Cause |
| ~350–400°C | ~280–320°C | 9,10-linkages possess higher internal steric strain energy, lowering activation energy for homolytic bond cleavage. | |
| Distinct, often >150°C | Often Indistinct | 2,6-polymers pack efficiently (crystalline); 9,10-polymers are amorphous due to twisting. | |
| Solubility | Low (Aggregates) | High | Twisted backbone prevents aggregation, enhancing solubility but hurting charge transport. |
Visualization of Stability Pathways
The following diagram illustrates the divergent stability pathways. The 2,6-linkage leaves the "Achilles' heel" (9,10 sites) open to attack, while the 9,10-linkage blocks it but induces structural distortion.
Caption: Mechanistic flow comparing the oxidative vulnerability of 2,6-linkages vs. the steric protection (but structural cost) of 9,10-linkages.
Experimental Protocols
4.1. Protocol: Assessing Oxidative Stability (Accelerated Aging)
This protocol quantifies the formation of endoperoxides, the primary degradation mode for anthracene polymers.
-
Film Preparation: Spin-coat polymer solutions (10 mg/mL in chlorobenzene) onto quartz substrates to form 50 nm films.
-
Baseline Measurement: Record UV-Vis absorption spectrum (300–500 nm). Note the vibronic peaks characteristic of the anthracene core.
-
Irradiation: Place films in an environmental chamber under AM 1.5G simulated solar illumination (100 mW/cm²) in air.
-
Time-Point Analysis: Measure UV-Vis spectra at t = 0, 1, 5, 10, and 24 hours.
-
Quantification: Track the decrease in optical density (OD) at the
(approx. 380–400 nm).-
Self-Validating Check: If the spectrum bleaches (loss of color) without shifting, the chromophore is breaking (2,6-degradation). If the spectrum remains stable but intensity drops slightly due to morphology, the chemical structure is intact (9,10-stability).
-
4.2. Protocol: Thermal Stress Testing (TGA)
-
Sample: 5–10 mg of vacuum-dried polymer powder.
-
Method: Thermogravimetric Analysis (TGA) under Nitrogen flow (50 mL/min).
-
Ramp: Heat from 25°C to 600°C at 10°C/min.
-
Data Extraction: Record
(temperature at 5% mass loss).-
Insight: A lower
for 9,10-polymers indicates bond scission driven by steric relief.
-
Conclusion & Recommendation
-
For High-Performance Electronics (OTFT/OLED): Use 2,6-linked polymers , but mandatory substitution at the 9,10-positions (e.g., with phenyl or silylethynyl groups) is required. This hybrid approach combines the backbone planarity of the 2,6-linkage with the oxidative protection of the 9,10-blockade.
-
For Porous/Steric Applications: Use 9,10-linked polymers if a twisted, amorphous structure is desired (e.g., for microporous polymers or sensors), accepting lower charge transport efficiency.
References
-
Developing 9,10-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Source: MDPI (2019) [Link]
-
Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Source: PubMed / NIH (2020) [Link]
-
Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Source: PubMed / NIH (2022) [Link]
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Source: Royal Society of Chemistry (2018) [Link]
-
Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. Source: Royal Society of Chemistry [Link]
Sources
A Comparative Guide to 2,6- vs. 9,10-Anthracene Copolymers for High-Performance OLEDs
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive and charge-transporting materials is paramount. Among the vast landscape of organic semiconductors, anthracene-based copolymers have emerged as a versatile class of materials, prized for their inherent luminescence and tunable electronic properties.[1][2] The performance of these materials, however, is critically dependent on the specific substitution pattern on the anthracene core. This guide provides an in-depth technical comparison of OLEDs utilizing copolymers functionalized at the 2,6- versus the 9,10-positions of the anthracene moiety, offering field-proven insights and experimental data to inform materials design and device engineering.
The Decisive Role of Linkage Position in Anthracene Copolymers
The selection of the linkage position for polymerization—either the 2,6- or 9,10-positions—profoundly influences the resulting copolymer's photophysical, electrochemical, and morphological characteristics. These properties, in turn, dictate the ultimate performance of the OLED device, including its efficiency, color purity, and operational stability.[3][4]
2,6-Linked Anthracene Copolymers: Engineering the Emission Spectrum
Copolymers with anthracene units linked at the 2,6-positions generally exhibit a greater tendency towards blue-shifted absorption and photoluminescence (PL) spectra compared to their 9,10-linked counterparts.[3] This phenomenon is attributed to a more linear and extended conjugation pathway along the polymer backbone, which can lead to a larger energy gap. Functionalization at the 2,6-positions has been shown to have a more significant effect on overall device performance.[5]
9,10-Linked Anthracene Copolymers: Optimizing for Charge Transport
In contrast, copolymers functionalized at the 9,10-positions of the anthracene core tend to adopt a molecular packing structure that is highly advantageous for charge transport. These derivatives often form a more overlapped lamellar structure, which facilitates intermolecular charge hopping, a critical process for efficient OLED operation.[4] Notably, substitution at the 9,10-positions can be a powerful tool for tuning the thermal stability of the material with minimal impact on its inherent optical and electrochemical properties.[4]
Comparative Performance in OLED Devices: A Data-Driven Analysis
The distinct properties of 2,6- and 9,10-anthracene copolymers translate into tangible differences in OLED device performance. The following table summarizes key experimental findings from the literature, comparing devices fabricated with derivatives that serve as models for their copolymer counterparts.
| Feature | 2,6-Anthracene Derivatives/Copolymers | 9,10-Anthracene Derivatives/Copolymers | Key Implications for OLED Performance |
| Emission Color | Generally blue-shifted, with examples of pure green emission.[3] | Can be tuned from blue to other colors; often used as a host material.[6][7][8] | 2,6-linkage is a promising strategy for developing deep-blue emitters. 9,10-linkage offers versatility. |
| External Quantum Efficiency (EQE) | A non-doped device with a 2,6-substituted derivative achieved an EQE of 2.83%.[3] | Non-doped devices with 9,10-diphenylanthracene derivatives have shown EQEs up to 7.95%.[7] | While both can yield high efficiencies, the specific molecular design and device architecture are crucial. |
| Charge Transport | Functionalization can influence electrochemical properties.[5] | Overlapped lamellar packing is advantageous for charge transport.[4] | 9,10-linkage may lead to better charge balance and lower operating voltages. |
| Thermal Stability | The choice of substituent at the 2,6-position impacts thermal stability.[5] | Functionalization at the 9,10-positions is an effective way to tune thermal stability.[4] | High thermal stability is crucial for long operational lifetimes in OLEDs.[9][10] |
| Molecular Packing | Tend to form herringbone stacking.[4] | Tend to form a more overlapped lamellar structure.[4] | Molecular packing directly influences charge mobility and device efficiency. |
Experimental Protocols: A Guide to Synthesis and Device Fabrication
The successful implementation of these materials in OLEDs relies on robust and reproducible experimental procedures. Below are detailed, step-by-step methodologies for the synthesis of anthracene copolymers and the subsequent fabrication and characterization of OLED devices.
Synthesis of 2,6- and 9,10-Anthracene Copolymers via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers. This protocol provides a general framework that can be adapted for both 2,6- and 9,10-linked anthracene copolymers.
Diagram of the Suzuki-Miyaura Cross-Coupling Reaction:
Caption: Suzuki-Miyaura cross-coupling for anthracene copolymer synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a Schlenk flask, combine the 2,6- or 9,10-dibromoanthracene monomer, the corresponding aryl diboronic acid or ester comonomer, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for 24 to 72 hours.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents to remove residual catalyst and oligomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
OLED Device Fabrication and Characterization
The following protocol outlines a standard procedure for the fabrication of a multilayer OLED device using the synthesized anthracene copolymers as the emissive layer.
Diagram of a Typical OLED Device Architecture:
Sources
- 1. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 2. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Position Effect Based on Anthracene Core for OLED Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs [mdpi.com]
- 10. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 2,6-Dibromo-9,10-dihydroanthracene structure by X-ray crystallography
Topic: Validation of 2,6-Dibromo-9,10-dihydroanthracene Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Structural Fidelity Challenge
In the development of organic semiconductors and mechanophores, This compound represents a critical scaffold.[1] Unlike its fully aromatic counterpart (anthracene), the dihydro congener possesses a flexible, non-planar "boat" conformation at the central ring.[1][2] This structural nuance dictates its solid-state packing, electronic bandgap, and reactivity.[1]
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard characterization tools, they suffer from specific blind spots regarding this molecule:
-
Regioisomer Ambiguity: Distinguishing the 2,6-isomer from the thermodynamically similar 2,7-isomer is non-trivial by 1H NMR due to identical peak multiplicities (both possess
or symmetry depending on conformation). -
Conformational Blindness: NMR provides a time-averaged solution structure, often masking the static "puckering" angle critical for solid-state applications.[1]
X-ray Crystallography (SC-XRD) stands as the only self-validating method to definitively assign the bromine regiochemistry and quantify the central ring's folding angle.[1] This guide outlines the comparative performance of these techniques and provides a validated protocol for crystallographic characterization.
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
The following table contrasts the diagnostic capability of standard analytical techniques for validating this compound.
| Feature | X-Ray Crystallography (SC-XRD) | 1H / 13C NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift & Coupling Constants | Mass-to-Charge Ratio ( |
| Isomer Differentiation | Definitive. Direct visualization of Br positions at C2/C6 vs C2/C7.[1] | Ambiguous. 2,6 and 2,7 isomers both show simplified aromatic patterns due to symmetry.[1] | None. Isomers have identical exact mass.[1] |
| Conformation | Static. Measures exact "folding angle" ( | Dynamic. Shows time-averaged planar-like structure due to rapid ring flipping.[1] | None. |
| Sample State | Solid / Single Crystal | Solution | Gas Phase / Ionized |
| Limit of Detection | Requires high-quality crystal (>0.1 mm).[1] | High sensitivity (~1 mg).[1] | Ultra-high sensitivity (<1 µg).[1] |
Why X-ray is the "Gold Standard"
For this specific molecule, the folding angle (dihedral angle between the two benzene wings) is the critical quality attribute.[1]
-
Fully Aromatic Anthracene: Planar (0° fold).[1]
-
9,10-Dihydroanthracene: Bent / Butterfly shape (~35–40° fold).[1] SC-XRD is the only technique that directly measures this parameter, confirming the hydrogenation status of the central ring without ambiguity.[1]
Technical Workflow: Validation Logic
The following diagram illustrates the decision logic for validating the structure, highlighting the failure points of NMR and the necessity of SC-XRD.
Figure 1: Logical workflow for structural validation.[1][2][3][4][5][6][7][8][9][10] Note the critical ambiguity step where NMR fails to distinguish symmetric isomers, necessitating X-ray analysis.
Experimental Protocol: Crystallization & Data Collection
To obtain a definitive structure, follow this optimized protocol designed for halogenated polycyclic hydrocarbons.
Phase 1: Crystal Growth (Slow Evaporation)
The 9,10-dihydroanthracene scaffold is flexible, making it prone to disorder if crystallized too rapidly.[1]
-
Solvent System: Use a biphasic system of Chloroform (
) and Hexane .[1]-
Rationale: The molecule is soluble in chloroform but insoluble in hexane.[1]
-
-
Procedure:
-
Dissolve 20 mg of product in 2 mL of
in a small vial. -
Carefully layer 1 mL of Hexane on top (do not mix).[1]
-
Cap the vial loosely (poke a pinhole in the cap) to allow slow evaporation of the solvent over 48–72 hours.
-
-
Target: Look for colorless, block-like prisms. Avoid needles, which often indicate twinning.[1]
Phase 2: X-ray Data Collection[1]
-
Temperature: 100 K (Cryostream) .
-
Resolution: 0.75 Å or better (Mo K
radiation preferred for brominated compounds to minimize absorption issues compared to Cu K ).
Data Interpretation: The "Self-Validating" Metrics
When analyzing the solved structure (CIF file), compare your experimental values against these theoretical reference ranges to confirm identity.
Table 1: Structural Validation Parameters
| Parameter | Atom Pair / Definition | Expected Value (Reference) | Validation Criteria |
| C-Br Bond Length | 1.90 ± 0.02 Å | Typical for aromatic bromides.[1] Significantly longer indicates disorder.[1] | |
| Bridge Bond Length | 1.51 ± 0.02 Å | Must be longer than aromatic C-C (1.39 Å).[1] Confirms dihydro character. | |
| Folding Angle ( | Dihedral angle between wing planes | 140° – 150° | A value of 180° indicates the aromatic contaminant (9,10-dibromoanthracene).[1] |
| Bridge Angle | 109° – 112° | Consistent with tetrahedral ( |
Interpretation Checklist:
-
Check the C9/C10 Geometry: If C9 and C10 are planar (
) and the molecule is flat, you have isolated the oxidized 9,10-dibromoanthracene impurity, not the dihydro target.[1] -
Check Bromine Positions: Confirm electron density peaks for Br are at positions 2 and 6 (para to the bridgehead carbons on opposite rings) rather than 2,7.[1]
References
-
PubChem. this compound (CID 69171923).[1] National Library of Medicine.[1] [Link][1]
-
Becker, J. et al. Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene.[1] LSU Scholarly Repository (2015).[1] (Provides reference geometry for the dihydroanthracene boat conformation). [Link]
-
Wang, Y. W. 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene.[1][10] Acta Crystallographica Section E (2008).[1][10] (Validates the folding angle and sp3 bridge geometry). [Link]
Sources
- 1. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. 2,6-dibroMo-9,10-diphenyl-9,10-dihydroanthracene CAS#: 528609-98-5 [m.chemicalbook.com]
- 4. 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]
- 7. This compound | C14H10Br2 | CID 69171923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dibromo-9,10-dihydroanthracene
CAS: 1065644-53-2 | Formula: C₁₄H₁₀Br₂ | Mol.[1] Weight: 338.04 g/mol [1][2]
Executive Summary
Immediate Action Required: Treat as a Hazardous Irritant and Aquatic Toxin . This guide defines the operational safety architecture for handling 2,6-Dibromo-9,10-dihydroanthracene . While classified primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), its structural classification as a halogenated polycyclic aromatic hydrocarbon (PAH) derivative necessitates strict containment to prevent sensitization and environmental contamination.
Core Safety Directive:
-
Dust Control: The primary exposure vector is inhalation of airborne particulates during weighing.
-
Solvent Synergy: Once dissolved (typically in non-polar or halogenated solvents), the chemical's permeation rate through standard PPE increases drastically.
-
Environmental Fate: Assume high aquatic toxicity (analogous to 9,10-dibromoanthracene); zero-discharge protocols are mandatory.
Part 1: Risk Assessment & Hazard Identification
The Mechanistic Hazard
Understanding why this chemical is hazardous allows for better risk mitigation.
-
Respiratory Irritation (H335): The dibromo-substitution pattern on the anthracene core creates a lipophilic irritant. Upon inhalation, particulates can lodge in the bronchial mucosa, causing inflammation.
-
Skin/Eye Irritation (H315/H319): Direct contact causes dermatitis. The compound is a solid alkyl halide derivative; these are often potent alkylating agents or sensitizers.
-
Aquatic Toxicity: Halogenated anthracenes are persistent in the environment. Although specific aquatic toxicity data for the dihydro variant is often extrapolated, it must be managed as Very Toxic to Aquatic Life (H400/H410) based on structural analogs like 9,10-dibromoanthracene.
Hazard Codes (GHS)
| Code | Hazard Statement | Signal Word |
| H302 | Harmful if swallowed. | Warning |
| H315 | Causes skin irritation.[3][4][5][6][7] | Warning |
| H319 | Causes serious eye irritation.[3][4][6][7] | Warning |
| H335 | May cause respiratory irritation.[3][4][6][7] | Warning |
Part 2: The PPE Matrix
This matrix is dynamic. Your PPE choice depends on the state of matter (Solid vs. Solution).
Table 1: Personal Protective Equipment Specifications
| Protection Zone | Solid Handling (Powder) | Solution Handling (Dissolved) | Technical Rationale |
| Respiratory | Fume Hood (Sash <18"). If outside hood: N95/P100 Respirator. | Fume Hood (Mandatory). | Engineering controls are primary. Dust masks are only for auxiliary protection during spill cleanup. |
| Hand (Primary) | Nitrile (0.11 mm minimum thickness). | Laminate (Silver Shield) or Viton . | Standard nitrile degrades rapidly against common solvents for this compound (e.g., DCM, Chloroform). |
| Hand (Secondary) | None required. | Nitrile (over-glove for dexterity). | Prevents mechanical tearing of the inner laminate glove. |
| Eye/Face | Safety Glasses with Side Shields. | Chemical Splash Goggles. | Solution splash risks require sealed eye protection; solids require impact/dust protection. |
| Body | Lab Coat (Cotton/Poly blend). | Lab Coat + Chemical Apron (Tyvek). | Prevents fabric saturation in case of solvent spill. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 1: PPE Selection Hierarchy based on physical state and solvent carrier.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Weighing & Transfer (High Risk: Dust)
Objective: Transfer solid without generating airborne particulate.
-
Static Neutralization: this compound is a dry organic powder and prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.
-
Why? Static charge causes powder to "jump," contaminating the balance and user.
-
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a balance enclosure or transfer the closed container to the hood before opening.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
Phase B: Reaction Setup (High Risk: Solubilization)
Objective: Dissolution and reagent addition.
-
Solvent Selection: This compound is typically dissolved in DCM, Chloroform, or Toluene.
-
Double Gloving: If using DCM or Chloroform, don Silver Shield (Laminate) gloves immediately. Nitrile offers <5 minutes of protection against DCM breakthrough.
-
Inert Atmosphere: While the dihydro anthracene is more stable than pure anthracene, brominated derivatives often undergo photo-oxidation. Purge reaction vessels with Nitrogen or Argon .
-
Temperature Control: If heating is required, ensure the condenser water flow is active before heating to prevent solvent/analyte vapor escape.
Part 4: Decontamination & Disposal
Waste Management Strategy
Never dispose of this chemical down the drain. It is a halogenated organic and must be segregated strictly.
Table 2: Waste Stream Segregation
| Waste Type | Container Labeling | Handling Protocol |
| Solid Waste | "Hazardous Waste: Solid - Halogenated Organic" | Double-bag in clear polyethylene bags. Tie off and place in the solid waste drum. |
| Liquid Waste | "Hazardous Waste: Halogenated Organic Solvents" | Do not mix with non-halogenated solvents (e.g., Acetone/Methanol) if your facility separates them. This reduces disposal costs and prevents reaction risks. |
| Contaminated PPE | "Contaminated Debris" | Treat gloves and paper towels as solid hazardous waste. |
Disposal Workflow Diagram
Figure 2: Segregation workflow for halogenated organic waste.
Part 5: Emergency Response
Spills (Solid)[8]
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don N95 respirator, goggles, and double nitrile gloves.
-
Clean: Do not dry sweep (creates dust).[8] Cover the spill with wet paper towels (dampened with water or mineral oil) to bind the powder.
-
Collect: Scoop the damp material into a wide-mouth waste jar.
Exposure[3][5][7][9]
-
Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[3][4][7][9] Do not use alcohol/solvents to wash skin; this increases transdermal absorption of the brominated compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69171923, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Sources
- 1. This compound | C14H10Br2 | CID 69171923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1065644-53-2|this compound|BLD Pharm [bldpharm.com]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Anthracene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. nj.gov [nj.gov]
- 9. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
